1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGIQFLXELBTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical and chemical properties of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
An In-Depth Technical Guide to 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Introduction: A Strategic Building Block in Modern Synthesis
In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. This compound emerges as a highly valuable and functionalized aromatic building block. Its unique substitution pattern—featuring a reactive bromine handle, two electron-withdrawing fluorine atoms, and the lipophilic trifluoromethoxy group—offers a powerful tool for chemists to construct complex molecular architectures with desirable characteristics.
This guide provides an in-depth analysis of the core properties, reactivity, and practical applications of this compound, designed for researchers and development professionals who seek to leverage its unique attributes in their synthetic endeavors. We will move beyond a simple recitation of data to explore the causal relationships behind its utility and provide actionable protocols for its effective use.
Core Compound Identity and Structural Characteristics
The precise arrangement of substituents on the benzene ring is critical to the compound's reactivity and the properties it imparts to derivative molecules.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₂BrF₅O[1]
-
Canonical SMILES: C1=C(C(=CC(=C1F)Br)F)OC(F)(F)F[1]
-
InChI Key: VZGIQFLXELBTGP-UHFFFAOYSA-N[1]
Physicochemical and Computed Properties
Quantitative data provides the foundational knowledge for planning reactions, purification, and storage. The following properties are primarily based on computational models, which serve as reliable estimates in the absence of extensive experimental validation for this specific reagent.
| Property | Value | Source |
| Molecular Weight | 276.99 g/mol | PubChem[1] |
| Exact Mass | 275.92092 Da | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
Reactivity Profile and Synthetic Utility
The synthetic value of this compound lies in the orchestrated reactivity of its functional groups. The bromine atom serves as the primary reactive site for transformation, while the fluorine and trifluoromethoxy substituents act as powerful modulating groups.
Causality Behind Reactivity: The trifluoromethoxy (-OCF₃) group and the two fluorine atoms are strongly electron-withdrawing. This electronic pull significantly influences the carbon-bromine bond, making the aryl bromide an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. This electronic activation facilitates oxidative addition, which is often the rate-determining step in catalytic cycles like those of Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. The strategic placement of these groups allows for the introduction of diverse functionalities at the bromine position.
The -OCF₃ group is particularly valued in drug design for its ability to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability and bioavailability, without adding significant steric bulk.[3][4]
Caption: Conceptual workflow of a Suzuki-Miyaura cross-coupling reaction.
Key Applications in Research and Development
This molecule is not a final product but a critical intermediate. Its utility is realized in the synthesis of high-value compounds across several sectors.
-
Pharmaceuticals: It serves as a precursor for active pharmaceutical ingredients (APIs). The trifluoromethoxy moiety is a bioisostere for other groups and can enhance drug properties like metabolic stability and binding affinity.[3][4][5]
-
Agrochemicals: In the agricultural sector, fluorinated compounds often exhibit enhanced efficacy. This building block is used to synthesize advanced pesticides and herbicides with improved performance and environmental profiles.[3][5]
-
Materials Science: The unique electronic properties conferred by the fluorine substituents make it a candidate for synthesizing novel polymers and organic electronic materials, such as those used in OLEDs or as liquid crystals.
Experimental Protocols: Handling, Storage, and Quality Control
Adherence to rigorous protocols is essential for safety, efficacy, and reproducibility. The following are generalized best-practice recommendations derived from safety data for structurally similar compounds.
Protocol 1: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle the compound exclusively in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Dispensing: As this class of compound can be a liquid or low-melting solid, use a clean syringe or pipette for transfers. Avoid cross-contamination.
-
Fire Safety: While not highly flammable, related bromo-aromatics are combustible liquids. Keep away from open flames, sparks, and high-heat sources.[6][7]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area. Protect from light. Storage at 2-8°C is often recommended to ensure long-term stability.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
Protocol 2: Quality Control Workflow (Self-Validating System)
To ensure the integrity of experimental results, the purity and identity of the starting material must be validated.
Caption: A standard quality control workflow for verifying starting material integrity.
-
Visual Inspection: Check for expected physical state (liquid or solid) and color (typically colorless to light yellow). Note any deviations.
-
Purity Assay: Perform High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis to determine the purity, reported as a percentage area. The industry standard for such a reagent is typically ≥98%.
-
Structural Verification: Acquire ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra. The proton NMR should show two distinct aromatic signals, and the fluorine NMR will provide critical information on the difluoro and trifluoromethoxy environments, confirming the structure.
-
Documentation: Compare the obtained data against the supplier's Certificate of Analysis (CoA). If they align and meet the required specifications, the material is cleared for use. All analytical data should be archived for lot traceability.
Safety and Hazard Summary
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogs like 1-bromo-4-(trifluoromethoxy)benzene and 1-bromo-2,5-difluorobenzene suggest the following potential hazards:
-
Skin Corrosion/Irritation: May cause skin irritation.[6][7][8]
-
Eye Damage/Irritation: Causes serious eye irritation.[6][7][8]
-
Respiratory Irritation: May cause respiratory irritation.[6][7][8]
Precautionary Statements (Inferred):
-
Wash hands and exposed skin thoroughly after handling.[6][7]
-
Wear protective gloves, clothing, and eye/face protection.[6][8]
-
If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[6][8]
Conclusion
This compound is a specialized chemical intermediate engineered for advanced synthetic applications. Its value is derived from a predictable reactivity profile centered on its carbon-bromine bond, which is activated for cross-coupling by a powerful array of fluorine-containing substituents. These same groups are highly sought after for their ability to enhance the biological and material properties of target molecules. For research and development professionals in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of this building block's properties and handling requirements is the first step toward unlocking its considerable potential for innovation.
References
- 1. This compound | C7H2BrF5O | CID 91809570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1439904-14-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a privileged position. The strategic incorporation of fluorine atoms or fluorine-containing moieties into molecular scaffolds can profoundly influence key physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after substituent. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[1][2] The compound 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene (CAS 1439904-14-9) is a prime example of a high-value building block that combines the benefits of the trifluoromethoxy group with a poly-fluorinated benzene ring and a synthetically versatile bromine handle.[3] This guide provides a comprehensive overview of a robust synthetic strategy for this compound, offering field-proven insights into the causality behind experimental choices, aimed at researchers, chemists, and drug development professionals.
Retrosynthetic Analysis and Strategic Approach
A logical and efficient synthesis of a complex molecule begins with a sound retrosynthetic plan. The target molecule, this compound, is a highly substituted aromatic ring. The most straightforward approach involves the late-stage introduction of the bromine atom onto a pre-functionalized core, namely 1-(trifluoromethoxy)-2,5-difluorobenzene . This strategy hinges on a predictable and high-yielding regioselective electrophilic aromatic substitution reaction.
Caption: Retrosynthetic pathway for the target compound.
The key challenge lies in controlling the position of bromination. The directing effects of the three existing substituents on the precursor ring must be carefully considered to achieve the desired 4-bromo regioisomer.
Core Synthesis: Regioselective Bromination
The cornerstone of this synthesis is the electrophilic bromination of 1-(trifluoromethoxy)-2,5-difluorobenzene. In this precursor, the trifluoromethoxy group (-OCF₃) and the two fluorine atoms are all deactivating substituents, which makes the aromatic ring less reactive towards electrophiles. However, they are all ortho-, para-directing.
Analysis of Regioselectivity: The positions available for substitution on 1-(trifluoromethoxy)-2,5-difluorobenzene are C3, C4, and C6.
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Position 4: This site is para to the -OCF₃ group and ortho to the C5-fluorine. This dual activation makes it a highly favored position for electrophilic attack.
-
Position 6: This site is ortho to both the -OCF₃ group and the C5-fluorine, and para to the C2-fluorine. While electronically activated, it is sterically hindered by the adjacent bulky -OCF₃ group.
-
Position 3: This site is only activated by being ortho to the C2-fluorine and is meta to the other groups, making it the least favorable position.
This analysis predicts that bromination will occur predominantly at the C4 position, yielding the desired product. To ensure high selectivity and yield, reaction conditions must be carefully optimized. The use of a Lewis acid catalyst is essential to polarize the brominating agent and overcome the deactivation of the ring.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methodologies for the bromination of deactivated aromatic systems.[4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-(Trifluoromethoxy)-2,5-difluorobenzene | 198.08 | 50.0 | 9.90 g |
| Iron Powder (Fe) | 55.85 | 1.5 (3 mol%) | 84 mg |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | 100 mL |
| Bromine (Br₂) | 159.81 | 55.0 (1.1 eq) | 2.8 mL |
| 10% Sodium Bisulfite (NaHSO₃) Solution | - | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Soln | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g |
Procedure:
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Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a scrubber), and a pressure-equalizing dropping funnel, add 1-(trifluoromethoxy)-2,5-difluorobenzene (9.90 g, 50.0 mmol) and iron powder (84 mg, 1.5 mmol). Add carbon tetrachloride (100 mL) to dissolve the starting material.
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Addition of Bromine: In the dropping funnel, place bromine (2.8 mL, 55.0 mmol) dissolved in 20 mL of carbon tetrachloride. Add the bromine solution dropwise to the stirred reaction mixture at room temperature over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The evolution of HBr gas will be observed.
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Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 75-80°C) and maintain for 2-3 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of cold water. Quench the excess bromine by slowly adding 10% aqueous sodium bisulfite solution until the red-brown color of bromine disappears.
-
Extraction and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless liquid.
Caption: Experimental workflow for the synthesis.
Trustworthiness and Validation
The described protocol is a self-validating system. The progress of the reaction can be rigorously monitored by GC, allowing for precise determination of the reaction endpoint. The work-up procedure is designed to systematically remove the catalyst, unreacted bromine, and acidic byproducts. Finally, purification by vacuum distillation ensures a high-purity final product, which can be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS. The expected ¹⁹F NMR spectrum, for instance, would show distinct signals for the two aromatic fluorines and the -OCF₃ group, providing definitive proof of structure.
Conclusion
The synthesis of this compound is efficiently achieved through the regioselective electrophilic bromination of 1-(trifluoromethoxy)-2,5-difluorobenzene. The causality for the high regioselectivity is found in the powerful para-directing effect of the trifluoromethoxy group, which overrides steric considerations and directs the incoming electrophile to the desired C4 position. This robust and scalable protocol provides reliable access to a valuable chemical intermediate, empowering further innovation in the development of advanced pharmaceuticals and high-performance materials.
References
Structural Elucidation of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene: A Technical Guide
Introduction
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a trifluoromethoxy group, makes it a valuable building block for the synthesis of novel pharmaceutical candidates and advanced materials. The strategic placement of these moieties can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth structural analysis of this compound, outlining the key analytical techniques and expected outcomes for its characterization.
Physicochemical Properties and Structural Overview
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective application and handling. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1439904-14-9 | [1] |
| Molecular Formula | C₇H₂BrF₅O | [1] |
| Molecular Weight | 276.99 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(C(=CC(=C1F)Br)F)OC(F)(F)F | [1] |
The structure of this compound is presented below in a 2D chemical structure diagram.
Caption: 2D structure of this compound.
Synthesis and Purification
A generalized laboratory-scale synthesis protocol is outlined below.
Experimental Protocol: Synthesis of this compound
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Reaction Setup: To a solution of 1,4-difluoro-2-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron powder or anhydrous ferric bromide.
-
Bromination: Slowly add a stoichiometric amount of liquid bromine to the reaction mixture at room temperature, with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium bisulfite to remove excess bromine. The organic layer is then separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure this compound.
This proposed synthesis is analogous to methods used for the bromination of other trifluorobenzene derivatives, such as the synthesis of 1-bromo-2,4,5-trifluorobenzene from 1,2,4-trifluorobenzene.[2]
Structural Analysis Workflow
A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The following workflow outlines the key analytical methods and their expected contributions.
References
Spectroscopic Characterization of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene, a key building block in contemporary drug discovery and materials science. The unique substitution pattern of this aromatic compound, featuring a bromine atom, two fluorine atoms, and a trifluoromethoxy group, gives rise to a complex and informative spectroscopic profile. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.
Molecular Structure and Spectroscopic Overview
This compound (C₇H₂BrF₅O) possesses a highly substituted benzene ring, leading to distinct and predictable spectroscopic signatures.[1] A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra is crucial for unambiguous identification and purity assessment. Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a detailed prediction of the expected data based on established principles of spectroscopy and data from analogous fluorinated aromatic compounds.
References
solubility of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene in organic solvents
An In-depth Technical Guide to the Solubility of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the . Given the limited publicly available solubility data for this specific compound, this document serves as a first-principles guide for researchers, chemists, and drug development professionals. It integrates theoretical principles with robust, field-proven experimental methodologies, enabling users to generate reliable solubility profiles essential for process chemistry, formulation development, and reaction optimization.
Introduction: Characterizing the Challenge
This compound is a highly functionalized aromatic compound. Its structure, featuring a bromine atom, multiple fluorine atoms, and a trifluoromethoxy group, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The bromine atom, for instance, serves as a key handle for metal-catalyzed cross-coupling reactions.[1]
Despite its synthetic utility, a critical gap exists in the scientific literature regarding its solubility profile. Solubility is a fundamental physicochemical property that dictates a compound's behavior in virtually every laboratory and industrial application, from reaction kinetics to purification and formulation. This guide addresses this gap not by presenting pre-existing data, but by equipping the scientist with the foundational knowledge and practical workflows required to determine the solubility of this—and similar—halogenated compounds.
Physicochemical Profile and Theoretical Solubility Predictions
Before any experimental work, a thorough analysis of the solute's molecular properties provides a strong predictive foundation for its solubility behavior. The principle of "like dissolves like" is our primary guide: a substance's solubility is maximized in a solvent that shares similar intermolecular forces.[3][4]
Core Molecular Properties
The key physicochemical properties of this compound are summarized below. These were computationally derived and provide crucial insights into its expected interactions with solvents.[5]
| Property | Value | Implication for Solubility |
| Molecular Formula | C₇H₂BrF₅O | - |
| Molecular Weight | 276.99 g/mol | High molecular weight can sometimes hinder solubility. |
| XLogP3 | 3.9 | A high value indicates significant lipophilicity (fat-loving) and hydrophobicity (water-fearing), predicting poor solubility in water and good solubility in nonpolar organic solvents.[6] |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its interaction with protic solvents like water and alcohols. |
| Hydrogen Bond Acceptors | 6 (Fluorine and Oxygen atoms) | Can accept hydrogen bonds, suggesting some interaction is possible with protic solvents, though likely outweighed by its overall nonpolar character. |
Based on this profile, the compound is predicted to be a nonpolar, lipophilic molecule. Its solubility in water is expected to be extremely low.[7][8] Conversely, it should be readily soluble in nonpolar solvents (e.g., hexane, toluene) and moderately soluble in aprotic polar solvents (e.g., acetone, ethyl acetate).
A Deeper Predictive Model: Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total cohesive energy of a substance into three components, providing a multi-dimensional view of its intermolecular forces.[9][10]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (solute or solvent) can be plotted as a point in a three-dimensional "Hansen space." The principle remains the same: the smaller the distance between the solute and solvent points in this space, the more likely they are to be soluble in one another.[11] While the exact HSP values for this compound are not published, they can be reliably estimated using predictive software or computational methods like COSMO-RS, allowing for an intelligent pre-selection of promising solvents before any benchwork is performed.[12]
Caption: Predictive workflow for solvent selection.
Experimental Determination of Solubility: Protocols and Workflows
Theoretical predictions must be validated by empirical data. The following section details robust, self-validating protocols for both rapid screening and precise quantitative measurement of solubility.
Workflow for Experimental Validation
The experimental process should follow a logical progression from a rapid, qualitative assessment to a more rigorous quantitative determination for the most promising solvent systems.
Caption: Stepwise workflow for experimental solubility determination.
Protocol 1: Qualitative Solubility Screening
This rapid method provides a foundational understanding of the compound's solubility across a diverse set of solvents.
Objective: To visually categorize the compound as "Soluble," "Sparingly Soluble," or "Insoluble" in selected solvents at ambient temperature.
Methodology:
-
Preparation: Label a series of small, clear glass vials (e.g., 4 mL) with the names of the chosen solvents.
-
Solute Addition: Accurately weigh approximately 10 mg of this compound into each vial.
-
Solvent Addition: Add 1.0 mL of the respective solvent to each vial using a calibrated pipette.
-
Mixing: Cap each vial securely and vortex or shake vigorously for 60 seconds.
-
Observation: Allow the vials to stand for 5-10 minutes. Visually inspect each vial against a dark background for any undissolved solid particles.
-
Categorization:
-
Soluble: No solid particles are visible to the naked eye. The solution is clear.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain. The solution may appear hazy.
-
Insoluble: The vast majority of the solid remains undissolved.
-
Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[13][14]
Objective: To determine the precise concentration (e.g., in mg/mL or mol/L) of a saturated solution of the compound in a specific solvent at a constant temperature.
Methodology:
-
Preparation of Supersaturated Slurry: In a suitable vessel (e.g., a glass vial or flask), add an excess amount of the compound to a known volume of the solvent. "Excess" means adding enough solid so that a significant amount will remain undissolved at equilibrium.
-
Equilibration: Seal the vessel to prevent solvent evaporation. Place the vessel in a temperature-controlled shaker or agitator (e.g., set to 25 °C). Agitate the slurry for a period sufficient to reach equilibrium (typically 24-48 hours is recommended to ensure equilibrium is fully established).[7][13]
-
Phase Separation: After equilibration, remove the vessel and allow it to stand undisturbed at the same constant temperature for at least 1-2 hours to allow undissolved solids to settle. To ensure complete removal of solid particles, withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) or centrifuge the sample at high speed and carefully collect the supernatant. This step is critical for accuracy.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (this may be the same solvent or a different one depending on the analytical method).
-
Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC), or UV-Vis Spectroscopy.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. The result is the equilibrium solubility of the compound in that solvent at the specified temperature. For data integrity, perform the entire experiment in triplicate.[7]
Data Presentation and Interpretation
All experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing your findings, allowing for easy comparison across different solvent systems.
| Solvent | Solvent Polarity Class | Temperature (°C) | Qualitative Solubility (Protocol 1) | Quantitative Solubility (mg/mL) (Protocol 2) |
| Hexane | Nonpolar | 25 | e.g., Soluble | e.g., 150.5 |
| Toluene | Nonpolar Aromatic | 25 | e.g., Soluble | e.g., 210.2 |
| Dichloromethane | Aprotic Polar | 25 | e.g., Soluble | e.g., 255.8 |
| Acetone | Aprotic Polar | 25 | e.g., Sparingly Soluble | e.g., 45.1 |
| Ethanol | Protic Polar | 25 | e.g., Insoluble | e.g., < 1.0 |
| Water | Protic Polar | 25 | e.g., Insoluble | e.g., < 0.1 |
Note: The data in the table are hypothetical examples for illustrative purposes.
The results should be interpreted in the context of the initial physicochemical analysis. For instance, high solubility in hexane and toluene would confirm the compound's nonpolar nature, as predicted by its high XLogP3 value. Low solubility in ethanol and water would validate the prediction based on its lack of hydrogen bond donor capabilities.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. This compound | C7H2BrF5O | CID 91809570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. paint.org [paint.org]
- 11. Solubility parameters (HSP) [adscientis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
reactivity of the C-Br bond in 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in this compound. This molecule has emerged as a critical building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] The strategic placement of two fluorine atoms and a potent electron-withdrawing trifluoromethoxy (-OCF₃) group significantly modulates the electronic character of the aromatic ring, thereby defining the reactivity profile of the C-Br bond.[2][3] This document explores the underlying electronic effects and details the application of this substrate in pivotal synthetic transformations, with a primary focus on transition metal-catalyzed cross-coupling reactions. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a field-proven guide to leveraging this versatile reagent.
Introduction: A Strategically Designed Building Block
This compound (IUPAC Name) is a halogenated aromatic compound whose structure is meticulously designed for synthetic utility.[4] The core of its value lies in the interplay between the reactive C-Br bond and the powerful electron-withdrawing substituents on the phenyl ring.
-
The Trifluoromethoxy (-OCF₃) Group: This group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2]
-
Difluoro Substitution: The fluorine atoms further amplify the electron-deficient character of the ring through their potent inductive effects. This electronic modulation is key to the C-Br bond's reactivity.
-
The Carbon-Bromine (C-Br) Bond: The C-Br bond serves as a versatile synthetic handle. Its reactivity is heightened by the collective electron-withdrawing capacity of the -OCF₃ and fluorine substituents, making the molecule an excellent substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[3]
This guide will dissect the causality behind the compound's reactivity and provide actionable protocols for its effective functionalization.
Electronic Landscape and its Impact on C-Br Bond Reactivity
The reactivity of this compound is fundamentally governed by the electron-deficient nature of the aromatic ring. The trifluoromethoxy and fluorine groups exert strong inductive effects (-I), pulling electron density away from the carbon framework. This has two major consequences for the C-Br bond:
-
Activation towards Oxidative Addition: In transition-metal catalysis (e.g., Palladium-catalyzed reactions), the rate-determining step is often the oxidative addition of the aryl halide to the metal center (e.g., Pd(0)). The electron-poor nature of the aryl ring in our target molecule facilitates this crucial step, making it a highly efficient coupling partner.[3]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The entire ring is activated for nucleophilic attack.[5][6] While the C-Br bond is the primary site for cross-coupling due to its lower bond dissociation energy compared to C-F, under specific harsh conditions with potent nucleophiles, displacement of the fluorine atoms could be a competing pathway.[7] However, for the vast majority of synthetic applications, the C-Br bond is the selectively targeted reactive site.
Key Synthetic Transformations of the C-Br Bond
The C-Br bond in this compound is predominantly functionalized via transition metal-catalyzed cross-coupling reactions. These methods form the bedrock of modern synthesis for their reliability and broad functional group tolerance.[3][8]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl motifs prevalent in pharmaceuticals.[9][10][11] The reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9] The electron-deficient nature of this compound makes it an ideal substrate for this transformation.[3]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 90 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 |
| Pyridine-3-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | 80 |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13] The reaction has seen significant evolution, with modern catalyst systems employing sterically hindered phosphine ligands that facilitate the coupling of a wide range of amines under mild conditions.[12][14] The electron-deficient substrate readily undergoes oxidative addition, making it a prime candidate for this transformation.[15][16]
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for Buchwald-Hartwig amination reactions.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 |
| n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS | THF | 65 |
| Aqueous Ammonia | [Pd(allyl)Cl]₂ (1.5) | t-BuXPhos (3) | K₃PO₄ | Toluene/H₂O | 100 |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of Argon or Nitrogen.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS. Reactions are typically complete within 12-24 hours.[16]
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired aryl amine.
Experimental Workflow and Validation
A systematic approach is essential for optimizing the functionalization of this valuable substrate. The following workflow provides a logical sequence for developing and validating a synthetic protocol.
Diagram 3: General Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 4. This compound | C7H2BrF5O | CID 91809570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the theoretical underpinnings of the substrate's reactivity, predicts its regioselectivity, and offers field-proven insights into potential synthetic protocols.
Introduction: The Significance of a Highly Functionalized Arene
This compound is a specialized aromatic building block of significant interest in the synthesis of complex organic molecules. Its utility is prominent in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine and trifluoromethoxy groups can enhance metabolic stability, bioavailability, and binding affinity.[1] The presence of multiple electron-withdrawing substituents and a bromine atom, which can be utilized in subsequent cross-coupling reactions, makes this molecule a versatile synthon.[2] Understanding its behavior in electrophilic aromatic substitution is crucial for its effective utilization in synthetic campaigns.
Molecular Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1439904-14-9 | [3] |
| Molecular Formula | C₇H₂BrF₅O | [3] |
| Molecular Weight | 276.99 g/mol | [3] |
Theoretical Framework: Predicting Reactivity and Regioselectivity
The reactivity of this compound in electrophilic aromatic substitution is dictated by the electronic effects of its four substituents. The benzene ring is highly deactivated due to the presence of three halogen atoms and a trifluoromethoxy group, all of which are electron-withdrawing.
Analysis of Substituent Effects:
-
Bromo (Br) and Fluoro (F) Groups: These halogen substituents are deactivating due to their strong -I (inductive) effect, which withdraws electron density from the ring. However, they possess a +M (mesomeric or resonance) effect due to their lone pairs of electrons, which can be donated to the aromatic system. This +M effect directs incoming electrophiles to the ortho and para positions.
-
Trifluoromethoxy (OCF₃) Group: The trifluoromethoxy group is a potent electron-withdrawing group, primarily through a strong -I effect originating from the highly electronegative fluorine atoms. Unlike a methoxy group (-OCH₃), the +M effect of the oxygen in the -OCF₃ group is significantly diminished due to the electron-withdrawing fluorine atoms. Consequently, the -OCF₃ group is a strong deactivating and meta-directing group.
Regioselectivity on this compound:
The substrate has two available positions for electrophilic attack: C3 and C6.
References
potential applications of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene in medicinal chemistry
Starting the Research
I've initiated a thorough investigation of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene, focusing on its properties, synthesis methods, and current medicinal applications. Google searches are the primary tool, and the findings are starting to accumulate.
Exploring Key Reactions
I'm now delving into the compound's reactivity in common coupling reactions. My focus is on understanding its role as a building block and how it behaves in reactions like Suzuki and Sonogashira couplings. I'm prioritizing reactions that lead to biologically active compounds and noting specific examples and case studies I find. I am also preparing to structure a technical guide that starts by highlighting the compound's unique physicochemical properties relevant to drug design.
Beginning Detailed Analysis
I've initiated a thorough analysis of this compound, aiming to uncover its potential in medicinal chemistry. Google Scholar searches are revealing crucial insights into its use as a building block and its behavior in key coupling reactions. I'm focusing on specific drug classes and relevant case studies. The plan now includes synthesizing step-by-step protocols for key reactions. Next steps involve creating detailed tables and Graphviz diagrams to illustrate reaction workflows.
Analyzing Fluorine's Impact
I'm currently structuring a deep dive into this compound's medicinal chemistry applications. My outline includes an introduction underscoring fluorine's significance in drug design.
Refining the Framework
I'm now focusing on the introduction, emphasizing fluorine's critical role in drug design and highlighting the specific properties of the building block: this compound. I'm detailing the -OCF3 group's impact on lipophilicity and metabolic stability, and the difluorophenyl ring's role in pKa modulation. The bromine's synthetic utility is also front and center. I'm aiming for a clear purpose statement, outlining how this will serve as a valuable resource for researchers.
Exploring Synthetic Pathways
I'm now outlining synthetic routes for the building block and highlighting the bromo group's role in Pd-catalyzed cross-couplings. I'll showcase its versatility in forming diverse molecular scaffolds, which is a key update. I'm focusing on the practical implications for medicinal chemists seeking new drug candidates and I am going to mention this is a significant aspect of the building block's attractiveness.
Structuring Therapeutic Applications
I'm now focusing on organizing the guide's core: case studies illustrating how this building block is used in medicinal chemistry. My plan involves searching patents and literature for examples organized by therapeutic areas, using the PubChem patents as a starting point. I'll delve into each case study, explaining the rationale for incorporating the building block, its impact on the molecule's properties, and its resulting biological activity. This approach ensures practical and relevant information for researchers.
Structuring the Technical Guide
I'm now integrating comprehensive data presentation and visualization techniques. This includes constructing a table detailing key physicochemical properties and comparative yields for various cross-coupling reactions. I'm also preparing Graphviz diagrams. These diagrams will visually represent the building block's strategic value and provide a clear decision-making workflow for researchers, focusing on selecting the appropriate cross-coupling reaction.
Organizing Therapeutic Insight
I'm now structuring the guide's core around medicinal chemistry applications. I'm focusing on organizing case studies that showcase the building block's impact in drug design, inspired by the six patents found via PubChem. Each case study will explain the rationale behind the incorporation of the building block and its effect on molecular properties. I'm aiming for practical and relevant content.
Crafting Synthetic Pathways
I'm now detailing the synthetic pathways for the key building block, this compound, focusing on the bromine group's versatility in palladium-catalyzed cross-couplings. I'll highlight the diverse molecular scaffolds achievable through reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. My goal is a practical guide for medicinal chemists seeking new drug candidates, illustrating the bromo group's synthetic power.
An In-depth Technical Guide to 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene: Synthesis, History, and Applications
Foreword: The Emergence of a Complex Fluorinated Motif
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and fluorine-containing functional groups has become a cornerstone of molecular design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the physical, chemical, and biological properties of organic molecules. Among the myriad of fluorinated building blocks, 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene stands out as a particularly intriguing and synthetically valuable compound. Its polysubstituted aromatic core, featuring a trifluoromethoxy group, two fluorine atoms, and a synthetically versatile bromine atom, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this important chemical entity, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Data
A foundational understanding of a molecule begins with its physical and spectroscopic characteristics. The properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1439904-14-9[1] |
| Molecular Formula | C₇H₂BrF₅O[1] |
| Molecular Weight | 276.99 g/mol [1] |
| IUPAC Name | This compound[1] |
| Appearance | Typically a liquid or low-melting solid |
| Boiling Point | Not definitively reported, estimated to be >200 °C |
| Density | Not definitively reported, estimated to be >1.7 g/cm³ |
-
¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum would be expected to show two distinct signals for the aromatic fluorine atoms and a singlet for the -OCF₃ group, with characteristic coupling constants.
-
¹H NMR: A complex multiplet would be expected in the aromatic region, arising from the two protons on the benzene ring, with coupling to the adjacent fluorine atoms.
-
¹³C NMR: The carbon spectrum would display distinct signals for each of the seven carbon atoms, with characteristic C-F couplings.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
A Plausible History: Deconstructing the Synthesis of a Modern Reagent
While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in the public domain, its discovery can be contextualized within the broader advancements in organofluorine chemistry. The synthesis of such a polysubstituted aromatic compound would undoubtedly be a multi-step process, relying on a series of well-established and refined synthetic methodologies. A logical and chemically sound retrospective synthesis is proposed herein, providing a historical and technical framework for its creation.
The journey to this complex molecule likely began with simpler, commercially available starting materials, with each subsequent step adding a layer of functionality and complexity. A plausible synthetic pathway is outlined below, reflecting the likely strategic decisions a synthetic chemist would make.
Caption: A plausible multi-step synthesis of this compound.
This proposed pathway is a testament to the cumulative knowledge of organofluorine chemistry, leveraging classic reactions that have been optimized over decades.
Detailed Synthetic Protocols: A Guide for the Practitioner
The following section provides detailed, step-by-step methodologies for the plausible synthesis of this compound. These protocols are based on established procedures for analogous transformations and are designed to be self-validating systems for the experienced researcher.
Step 1: Nitration of 1,2,4-Trifluorobenzene
The introduction of a nitro group is a critical first step, serving as a precursor to the synthetically versatile aniline.
Reaction: 1,2,4-Trifluorobenzene → 1,2,4-Trifluoro-5-nitrobenzene[2][3]
Protocol:
-
To a stirred solution of concentrated sulfuric acid (98%) at 0 °C, add 1,2,4-trifluorobenzene dropwise.
-
Slowly add fuming nitric acid while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2,4-trifluoro-5-nitrobenzene.
Causality of Experimental Choices:
-
The use of a strong acid mixture (sulfuric and nitric acid) is a classic and effective method for the electrophilic nitration of aromatic compounds.
-
The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side reactions.
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to an amine, a key functional group for subsequent transformations.
Reaction: 1,2,4-Trifluoro-5-nitrobenzene → 2,4,5-Trifluoroaniline[4][5]
Protocol:
-
In a flask equipped with a condenser, dissolve 1,2,4-trifluoro-5-nitrobenzene in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
The reaction mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2,4,5-trifluoroaniline.
Causality of Experimental Choices:
-
Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of nitro groups to anilines, often proceeding with high yield and selectivity.
-
Ethanol is a common solvent for such reductions as it is relatively inert and solubilizes both the starting material and the product.
Step 3: Bromination of 2,4,5-Trifluoroaniline
The introduction of the bromine atom at this stage is a strategic choice, as the directing effects of the fluorine and amino groups can be exploited to achieve the desired regioselectivity.
Reaction: 2,4,5-Trifluoroaniline → 4-Bromo-2,5-difluoroaniline
Protocol:
-
Dissolve 2,4,5-trifluoroaniline in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine in the same solvent at room temperature.
-
Stir the reaction mixture until the starting material is consumed.
-
Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-bromo-2,5-difluoroaniline.
Causality of Experimental Choices:
-
Electrophilic bromination of anilines is a well-established reaction. The electron-donating amino group activates the ring towards electrophilic attack.
-
The choice of solvent can influence the reactivity and selectivity of the bromination.
Step 4: Diazotization and Hydrolysis (Sandmeyer-type Reaction)
The conversion of the aniline to a phenol is a crucial step towards the introduction of the trifluoromethoxy group. This is typically achieved via a Sandmeyer-type reaction.
Reaction: 4-Bromo-2,5-difluoroaniline → 4-Bromo-2,5-difluorophenol[6][7]
Protocol:
-
Dissolve 4-bromo-2,5-difluoroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid).
-
Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite in water.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
In a separate flask, heat an aqueous solution of copper(II) sulfate.
-
Slowly add the cold diazonium salt solution to the hot copper sulfate solution.
-
After the addition is complete, continue heating until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the phenolic product with an organic solvent.
-
Purify the product by extraction with an aqueous base, followed by acidification and re-extraction.
Causality of Experimental Choices:
-
The diazotization of anilines is a classic reaction that forms a versatile diazonium salt intermediate.
-
The subsequent hydrolysis of the diazonium salt to a phenol is a common transformation, often facilitated by copper salts.
Step 5: Trifluoromethoxylation
The final step involves the introduction of the trifluoromethoxy group, a challenging yet crucial transformation.
Reaction: 4-Bromo-2,5-difluorophenol → this compound
Protocol:
-
To a solution of 4-bromo-2,5-difluorophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.
-
Introduce a trifluoromethylating agent, such as a Ruppert-Prakash reagent (TMSCF₃) in the presence of an oxidant, or a hypervalent iodine reagent.
-
Alternatively, the trifluoromethoxy group can be installed by reacting the corresponding phenoxide with a source of "CF₃O⁻".
-
The reaction is typically carried out under an inert atmosphere and may require elevated temperatures.
-
After the reaction is complete, quench the mixture with water and extract the product with an organic solvent.
-
Purify the final product by column chromatography or distillation.
Causality of Experimental Choices:
-
The introduction of the trifluoromethoxy group is a specialized transformation in organofluorine chemistry. The choice of reagent and conditions is critical for achieving good yields.
-
The use of a base to deprotonate the phenol is necessary to form the more nucleophilic phenoxide.
Applications in Research and Drug Development
This compound is a valuable building block in several areas of chemical research:
-
Pharmaceutical Synthesis: The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. It can improve metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromine atom provides a convenient handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular scaffolds.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated moieties can enhance the efficacy and environmental profile of pesticides and herbicides.
-
Materials Science: The unique electronic nature of the trifluoromethoxy group can be exploited in the design of novel liquid crystals, polymers, and organic electronic materials.
Safety and Handling
As with all halogenated and fluorinated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion: A Molecule of Strategic Importance
While the precise historical details of its first synthesis may not be widely documented, the chemical logic behind the creation of this compound is clear. It is a product of the evolution of synthetic organofluorine chemistry, a field that continues to provide enabling tools for the advancement of medicine and materials. The synthetic pathways outlined in this guide, grounded in established chemical principles, provide a practical framework for its preparation. As the demand for sophisticated fluorinated building blocks continues to grow, the importance of molecules like this compound in the armamentarium of the modern synthetic chemist is undeniable.
References
- 1. This compound | C7H2BrF5O | CID 91809570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1,2,4-trifluoro-5-nitro- [webbook.nist.gov]
- 3. 1,2,4-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 75012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2,5-difluorophenol | C6H3BrF2O | CID 7018042 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Buchwald-Hartwig Amination of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Abstract
This application note provides a comprehensive and field-proven protocol for the palladium-catalyzed Buchwald-Hartwig amination of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. This substrate is of significant interest in pharmaceutical and materials science research due to its unique electronic properties conferred by the fluorine and trifluoromethoxy substituents. The protocol herein is designed for high reproducibility and yield, addressing the specific challenges associated with electron-deficient aryl halides. We delve into the mechanistic rationale behind the selection of the catalyst system, ligand, base, and reaction conditions, offering researchers a self-validating guide for synthesizing a broad range of N-aryl amine derivatives from this key building block.
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has supplanted harsher, traditional methods, offering broad functional group tolerance and milder reaction conditions.[1] Its application is particularly vital in drug discovery, where the aryl amine moiety is a ubiquitous scaffold in a vast array of therapeutic agents.
The target substrate, this compound, represents a class of highly functionalized, electron-deficient aryl halides. The trifluoromethoxy (OCF₃) group is a valuable bioisostere for other functional groups, offering enhanced metabolic stability and lipophilicity, properties highly sought after in medicinal chemistry.[3] This protocol provides a reliable method for coupling this challenging substrate with various primary and secondary amines.
Mechanistic Considerations & Rationale for Component Selection
A successful Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium catalyst, phosphine ligand, and base. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[4][5] Understanding this mechanism is crucial for rationally selecting the optimal components for a given substrate.
Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
-
Palladium Precatalyst: While numerous palladium sources are effective, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is selected for this protocol. It is a stable, commercially available Pd(0) source that reliably initiates the catalytic cycle without requiring an initial reduction step, unlike Pd(II) sources such as Pd(OAc)₂.[6]
-
Phosphine Ligand: The choice of ligand is arguably the most critical parameter. For electron-deficient aryl bromides, bulky and electron-rich dialkylbiaryl phosphine ligands are paramount.[1][7] These ligands promote the formation of the monoligated palladium species, which is highly active in the catalytic cycle, accelerating both the oxidative addition and the final reductive elimination step.[1] We recommend XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). Its significant steric bulk and strong electron-donating character make it exceptionally effective for coupling challenging substrates, minimizing side reactions like hydrodehalogenation.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[6] Sodium tert-butoxide (NaOtBu) is the base of choice for this system. Its high basicity (pKa of conjugate acid ≈ 19) ensures efficient deprotonation, driving the reaction forward. Weaker bases like carbonates are often insufficient for this transformation.[6][9]
-
Solvent: A dry, aprotic solvent is necessary to prevent quenching of the base and deactivation of the catalyst. Toluene is an excellent choice due to its high boiling point, allowing for a suitable temperature range, and its ability to dissolve the organic reagents effectively.[10]
Detailed Experimental Protocol
This protocol details the coupling of this compound with a generic secondary amine (e.g., Morpholine) as a representative example. The molar ratios can be adapted for other primary or secondary amines.
Materials and Reagents
| Reagent | CAS Number | Formula | MW ( g/mol ) | Notes |
| This compound | 115463-71-9 | C₇H₂BrF₅O | 291.00 | Substrate (1.0 equiv) |
| Amine (e.g., Morpholine) | 110-91-8 | C₄H₉NO | 87.12 | Nucleophile (1.2 equiv) |
| Pd₂(dba)₃ | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium Precatalyst (1.5 mol % Pd) |
| XPhos | 564483-18-7 | C₃₃H₄₉P | 476.72 | Ligand (3.3 mol %) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 | Base (1.4 equiv) |
| Toluene, Anhydrous | 108-88-3 | C₇H₈ | 92.14 | Solvent (0.2 M concentration) |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | For work-up |
| Saturated aq. NH₄Cl | 12125-02-9 | NH₄Cl | 53.49 | For work-up |
| Brine | 7647-14-5 | NaCl | 58.44 | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
Step-by-Step Procedure
Note: This reaction is air- and moisture-sensitive. All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using a glovebox or standard Schlenk line techniques.
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 291 mg), Sodium tert-butoxide (1.4 mmol, 135 mg), XPhos (0.033 mmol, 15.7 mg), and Pd₂(dba)₃ (0.0075 mmol, 6.9 mg).
-
Atmosphere Exchange: Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., Morpholine, 1.2 mmol, 105 µL).
-
Reaction Execution: Place the sealed tube into a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot (under inert atmosphere), quenching it with water, extracting with ethyl acetate, and analyzing via GC-MS.
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of the starting material), remove the tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired N-arylated product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Experimental Workflow Diagram
Figure 2. Step-by-step experimental workflow for the amination protocol.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst or ligand (degradation due to air/moisture).2. Wet solvent or reagents.3. Insufficient temperature or reaction time. | 1. Use fresh, high-purity catalyst and ligand from a reliable source. Handle solids quickly in the air or preferably in a glovebox.2. Ensure the use of anhydrous solvent and dry reagents.3. Increase temperature in 10 °C increments or extend reaction time. |
| Formation of Side Products | 1. Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene.2. Diarylation (with primary amines): The product amine reacts again. | 1. This can compete with reductive elimination. Ensure the ligand-to-palladium ratio is appropriate (typically 1.1-1.5:1 L/Pd). Bulky ligands like XPhos suppress this pathway.[1][11]2. Use a slight excess of the primary amine or consider using an ammonia surrogate.[2][5] |
| Inconsistent Results | 1. Purity of NaOtBu can vary.2. Inefficient stirring. | 1. Use a freshly opened bottle of NaOtBu or titrate to determine its activity. Store under an inert atmosphere.2. Ensure vigorous stirring to maintain a homogeneous suspension, as the base is not fully soluble. |
Safety Precautions:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Avoid contact with skin and eyes.
-
Solvents: Toluene and diethyl ether are highly flammable. Work away from ignition sources.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Introduction: Synthesizing Novel Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and demonstrates remarkable functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]
This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. This substrate is of particular interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents. These groups can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. The electron-withdrawing nature of these substituents significantly influences the reactivity of the aryl bromide, necessitating carefully optimized reaction conditions.
Mechanistic Insights: The Catalytic Cycles
The Sonogashira coupling traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl complex. This is often the rate-determining step.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the Pd(0) catalyst.[3]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Acidification and Acetylide Formation: In the presence of a base, the C-H bond of the alkyne becomes more acidic, leading to the formation of a copper(I) acetylide. This species is then ready for transmetalation to the palladium center.
Copper-Free Sonogashira Coupling: While the copper co-catalyst is traditional, copper-free variants have been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5] In these systems, the activation of the alkyne and its transfer to the palladium center are believed to occur directly at the palladium, often requiring specific ligands and bases.[6]
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Experimental Design and Optimization
The successful Sonogashira coupling of this compound hinges on the judicious selection of several key parameters. The electron-deficient nature of the aryl bromide generally enhances its reactivity towards oxidative addition.
Key Reaction Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) source. PdCl₂(PPh₃)₂ and Pd(OAc)₂ are stable Pd(II) pre-catalysts that are reduced in situ. For electron-deficient aryl bromides, catalyst loading can often be kept low (1-5 mol%). |
| Copper(I) Co-catalyst | CuI | Typically used in catalytic amounts (1-10 mol%). Essential for the classical Sonogashira mechanism. |
| Ligand | Triphenylphosphine (PPh₃) (often part of the catalyst complex) | PPh₃ is a robust and widely used ligand. For challenging couplings, more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or XPhos can be considered, particularly in copper-free systems.[3] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Cs₂CO₃ | An amine base is crucial for neutralizing the HBr byproduct and facilitating the formation of the copper acetylide. The choice of base can influence reaction rates and yields. Inorganic bases like Cs₂CO₃ are often used in copper-free protocols.[7] |
| Solvent | Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF) | The solvent should be anhydrous and deoxygenated. THF is a good starting point. Toluene can be used for higher reaction temperatures. |
| Temperature | Room temperature to 80 °C | Due to the activated nature of the aryl bromide, the reaction may proceed at room temperature. Gentle heating (50-80 °C) can increase the reaction rate if necessary.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation of the Pd(0) catalyst and side reactions. |
Detailed Experimental Protocol
This protocol provides a general starting point for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask via syringe. Stir the mixture for 5-10 minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H2BrF5O | CID 91809570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Volume # 2(93), March - April 2014 — "The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings (Continuation)" [notes.fluorine1.ru]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocol: Stille Cross-Coupling with 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing an Electron-Deficient Building Block
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides.[1][2] This palladium-catalyzed reaction is renowned for its tolerance of a wide array of functional groups, making it an invaluable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][3]
This guide focuses on a particularly challenging yet valuable substrate: 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene . The presence of multiple electron-withdrawing groups (two fluorine atoms and a trifluoromethoxy group) renders this aryl bromide highly electron-deficient. While this electronic nature can complicate the catalytic cycle, it also makes the resulting biaryl products highly sought-after motifs in medicinal chemistry and materials science, where such fluorinated compounds often exhibit unique biological activities and material properties. This document provides a detailed protocol and the scientific rationale necessary for successfully employing this versatile building block.
The Scientific Rationale: Navigating the Catalytic Cycle
The mechanism of the Stille reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] Understanding how the electronic properties of this compound influence each step is critical for developing a robust protocol.
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst.[4] The high electron deficiency of the fluorinated substrate generally facilitates this step, as the electron-poor aromatic ring is more susceptible to reaction with the electron-rich Pd(0) center. This can often be the rate-determining step, and its efficiency is highly dependent on the choice of palladium catalyst and supporting ligands.[5][6]
-
Transmetalation : In this step, the organic group from the organostannane reagent is transferred to the newly formed Pd(II) complex.[1] The rate of transmetalation can be influenced by the nature of the organostannane and the ligands on the palladium. For challenging substrates, additives like copper(I) iodide (CuI) can dramatically accelerate this step, potentially by forming a more reactive organocuprate intermediate.[1][7][8]
-
Reductive Elimination : The final step involves the reductive elimination of the coupled product from the palladium center, regenerating the active Pd(0) catalyst and completing the cycle.[3][4] The choice of phosphine ligands is crucial here; electron-rich and sterically hindered ligands can promote this step and prevent unwanted side reactions.
Given the substrate's electron-deficient nature, a catalyst system with highly active, electron-rich ligands is recommended to ensure efficient turnover and prevent catalyst deactivation.
Visualizing the Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a starting point for the Stille coupling of this compound with a generic organostannane partner (e.g., vinyltributyltin or aryltributyltin). Optimization may be required depending on the specific coupling partner.
Safety Precautions:
-
Organotin compounds are highly toxic.[1][9] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Aryl bromide substrate |
| Organostannane (e.g., Aryl-SnBu₃) | Coupling partner |
| Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos | Palladium catalyst/ligand system |
| Copper(I) Iodide (CuI) | Co-catalyst (optional, but recommended) |
| Anhydrous, degassed solvent (e.g., Toluene, Dioxane) | Reaction medium |
| Schlenk flask or oven-dried round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Inert gas supply (Ar or N₂) | To maintain anhydrous/anaerobic conditions |
| Syringes and needles | For reagent transfer |
| TLC plates or GC-MS | For reaction monitoring |
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Allow the flask to cool to room temperature.
-
Reagent Addition: To the flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (5-10 mol%). If using a ligand, add it at this stage (e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Bubble the inert gas through the solution for 10-15 minutes to ensure all oxygen is removed.
-
Organostannane Addition: Add the organostannane reagent (1.1-1.2 eq.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is complete when the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[4] Stir vigorously for 30-60 minutes. A precipitate of Bu₃SnF will form.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Stille coupling.
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality solvent/reagents. | Use a freshly opened or purified catalyst. Screen different ligands (e.g., bulky, electron-rich phosphines). Increase the reaction temperature in 10 °C increments. Ensure solvent is anhydrous and thoroughly degassed. |
| Formation of Homocoupled Stannane (R'-R') | Reaction rate is too slow, allowing for side reactions.[1] | Increase catalyst loading. Add a co-catalyst like CuI to accelerate transmetalation.[1] Use a more reactive organostannane if possible. |
| Protodebromination (Ar-H formation) | Presence of water or other proton sources. | Rigorously dry all glassware and reagents. Use a freshly distilled, anhydrous solvent. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation with KF. | Increase the duration and vigor of the KF wash. Perform multiple KF washes. Consider alternative workups, such as treatment with DBU/iodine or filtration through basic alumina. |
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03905G [pubs.rsc.org]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Introduction
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a powerful method for carbon-carbon bond formation through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] Its discovery, which was honored with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3][4][5] This application note provides a detailed experimental guide for the Heck reaction of a specific and highly functionalized substrate: 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene.
This particular aryl bromide is of significant interest due to the unique electronic properties conferred by its substituents. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which can enhance the metabolic stability and bioavailability of drug candidates.[4] The difluoro substitution pattern further modulates the electronic nature and steric environment of the benzene ring. Aryl halides with electron-withdrawing groups are known to be particularly reactive in the Heck reaction, as they facilitate the rate-determining oxidative addition step of the catalytic cycle.[5][6][7]
This guide is intended for researchers, scientists, and professionals in drug development. It will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer insights into the critical parameters that govern the success of the coupling.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][8][9]
The Catalytic Cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[2][8][10] This is often the rate-determining step, and its efficiency is enhanced by the electron-deficient nature of the aryl halide.[8][11] The product of this step is a square planar Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center.[2][8] This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2][8][10]
-
Syn β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated. This step is stereospecific and leads to the formation of the substituted alkene product, typically with a trans (E) configuration due to greater thermodynamic stability.[8][10] This step also generates a hydrido-palladium(II) species.
-
Reductive Elimination and Catalyst Regeneration: A base is crucial in this final step to neutralize the hydrogen halide that is formed and to facilitate the reductive elimination process.[10][11] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][8]
Diagram of the Heck Reaction Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Heck reaction cycle.
Experimental Protocol
This protocol details a general procedure for the Heck coupling of this compound with a model alkene, such as styrene or n-butyl acrylate.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Purity | Supplier |
| This compound | C₇H₂BrF₅O | 276.99 | 1439904-14-9 | ≥97% | Major Chemical Supplier |
| Styrene | C₈H₈ | 104.15 | 100-42-5 | ≥99% | Major Chemical Supplier |
| n-Butyl Acrylate | C₇H₁₂O₂ | 128.17 | 141-32-2 | ≥99% | Major Chemical Supplier |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 3375-31-3 | ≥98% | Major Chemical Supplier |
| Triphenylphosphine | PPh₃ | 262.29 | 603-35-0 | ≥99% | Major Chemical Supplier |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Major Chemical Supplier |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | Major Chemical Supplier |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ACS Grade | Major Chemical Supplier |
Equipment
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Heck reaction experiment.
Step-by-Step Procedure
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.01-0.02 mmol, 1-2 mol%), and triphenylphosphine (0.02-0.04 mmol, 2-4 mol%).
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
Solvent and Reactant Addition:
-
Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF, 3-5 mL) via syringe.
-
Add the alkene (e.g., styrene or n-butyl acrylate, 1.2-1.5 mmol, 1.2-1.5 equiv.) via syringe.
Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath or heating mantle set to the desired temperature (typically 80-120 °C).[6]
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots from the reaction mixture.
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), remove the heat source and allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted alkene product.
Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Aryl Bromide:Alkene Ratio | 1 : 1.2-1.5 | An excess of the alkene is often used to ensure complete consumption of the more valuable aryl halide. |
| Catalyst Loading | 1-2 mol% Pd(OAc)₂ | Sufficient to catalyze the reaction efficiently. Higher loadings may be required for less reactive substrates. |
| Ligand | Triphenylphosphine (2-4 mol%) | Stabilizes the Pd(0) species and modulates its reactivity.[8] Other phosphine ligands can also be effective.[3] |
| Base | K₂CO₃ (2.0 equiv.) | An inorganic base is commonly used to neutralize the HBr formed during the reaction.[6][12] Other bases like NaOAc or Et₃N can also be employed.[10] |
| Solvent | Anhydrous DMF | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.[6][9][12] |
| Temperature | 80-120 °C | Heck reactions often require elevated temperatures to proceed at a reasonable rate.[6] |
| Reaction Time | 4-24 hours | Dependent on the reactivity of the substrates and the reaction temperature. |
Conclusion
The Heck reaction of this compound provides a reliable and efficient route to synthesize highly functionalized substituted alkenes. The protocol outlined in this application note, grounded in a solid understanding of the reaction mechanism, offers a robust starting point for researchers. Careful control of the reaction parameters, particularly the inert atmosphere, temperature, and choice of catalyst system, is critical for achieving high yields and purity. This methodology is a valuable tool for the synthesis of novel compounds in the fields of medicinal chemistry, materials science, and agrochemical research.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 2. byjus.com [byjus.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. scispace.com [scispace.com]
- 12. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Welcome to the technical support center for the Sonogashira coupling of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this specific, highly functionalized aryl bromide in their synthetic workflows. The unique electronic properties of this substrate, characterized by two electron-withdrawing fluorine atoms and a strongly electron-withdrawing trifluoromethoxy group, present both opportunities and challenges in cross-coupling chemistry.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and achieve high yields of your desired product while minimizing common side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.
Problem 1: Low or No Yield of the Desired Coupled Product
Question: My Sonogashira reaction with this compound is giving very low yields, or I'm only recovering starting material. What are the likely causes and how can I fix it?
Answer: Low reactivity in this system is often a direct consequence of the substrate's electronic nature. The benzene ring is highly electron-deficient due to the cumulative effect of the -F and -OCF₃ substituents. While this electron deficiency generally accelerates the oxidative addition step, which is often the rate-limiting step for aryl bromides, it can also create other challenges.[1]
Potential Causes & Recommended Actions:
-
Insufficiently Active Catalyst: The electron-deficient nature of the aryl bromide may require a more active catalytic system to facilitate the catalytic cycle efficiently.
-
Solution: Employ a more electron-rich and sterically bulky phosphine ligand, such as XPhos, SPhos, or t-Bu₃P. These ligands promote the formation of a monoligated, highly active Pd(0) species, which is crucial for efficient oxidative addition.[1]
-
-
Inappropriate Base: The choice of base is critical. Its primary role is to deprotonate the terminal alkyne to form the copper acetylide (in a traditional Sonogashira) or to facilitate the formation of the palladium acetylide (in a copper-free variant).[2][3] An unsuitable base can lead to a stalled reaction.
-
Solution: For this substrate, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ are often more effective than traditional amine bases like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH).[2][4] Amine bases can sometimes be consumed in side reactions or may not be basic enough to efficiently deprotonate the alkyne in the presence of the highly functionalized substrate.
-
-
Reaction Temperature is Too Low: While many Sonogashira reactions proceed at room temperature, the coupling of challenging aryl bromides may require thermal energy to overcome activation barriers.[3]
-
Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 40 °C, 60 °C, and then 80 °C, monitoring the reaction progress by TLC or GC-MS at each stage.
-
Workflow: Troubleshooting Low Yield ```dot
Caption: The dual catalytic cycles in a traditional Sonogashira reaction.
Data Summary: Recommended Reaction Parameters
The table below summarizes starting conditions for optimizing the Sonogashira coupling of this compound.
| Parameter | Standard (Copper) Conditions | Copper-Free Conditions (Recommended for avoiding homocoupling) |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) |
| Cu Co-catalyst | CuI (2-5 mol%) | None |
| Ligand | PPh₃ (2-6 mol%) | t-Bu₃P, XPhos, or SPhos (4-10 mol%) |
| Base | NEt₃ or i-Pr₂NH (2-3 equiv) | Cs₂CO₃ or K₃PO₄ (2 equiv) |
| Solvent | THF or Toluene | DMF, 1,4-Dioxane, or NMP |
| Temperature | RT to 60 °C | 60 °C to 100 °C |
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for Buchwald-Hartwig amination of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Topic: Catalyst Selection and Troubleshooting for the Buchwald-Hartwig Amination of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene.
For: Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support center for advanced cross-coupling applications. This guide provides in-depth analysis, field-proven protocols, and troubleshooting advice for the successful C-N coupling of the challenging substrate, this compound. The strong electron-withdrawing nature of the fluoro and trifluoromethoxy substituents makes this substrate particularly reactive towards oxidative addition but can present unique challenges in subsequent steps of the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the Buchwald-Hartwig amination of this compound?
The primary challenge stems from the substrate's electronic properties. It is a highly electron-deficient aryl bromide due to the potent electron-withdrawing effects of the two fluorine atoms and the trifluoromethoxy group.[1][2] While this electron deficiency facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center, it can make the final reductive elimination step, which forms the C-N bond, more difficult. A careful balance of catalyst, ligand, and base is required to drive the reaction to completion while avoiding common side reactions like hydrodehalogenation.
Q2: What is the recommended starting point for a catalyst system for this specific substrate?
For electron-deficient aryl bromides, the most successful catalyst systems typically involve a palladium source paired with a bulky, electron-rich dialkylbiaryl phosphine ligand.[3][4] These ligands stabilize the palladium center, promote reductive elimination, and are sterically demanding enough to favor the formation of the desired monoligated Pd(0) active species.[5]
A robust starting point would be to use a modern, well-defined palladium precatalyst, which ensures a 1:1 ligand-to-palladium ratio and rapid, reliable activation.[6]
Recommended Starting System:
| Component | Recommendation | Rationale |
| Pd Precatalyst | BrettPhos Pd G3 or XPhos Pd G3 | Air- and moisture-stable, ensuring reproducible generation of the active Pd(0) catalyst with weak bases.[6] BrettPhos is particularly effective for monoarylation of primary amines.[7] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that is highly effective for deprotonating a wide range of amines.[8][9] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar to moderately polar solvents that have proven effective for this reaction.[10][11] Must be anhydrous and degassed. |
| Temperature | 80-110 °C | A good starting range to ensure sufficient reaction rates. |
Q3: How does the choice of phosphine ligand impact the reaction outcome?
The ligand is arguably the most critical component for a successful transformation.[4][7] Its role is to stabilize the palladium catalyst and modulate its reactivity throughout the catalytic cycle.
-
Steric Bulk: Highly hindered ligands, such as the Buchwald biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos), accelerate the crucial reductive elimination step to form the C-N bond.[4][7] This is essential for electron-deficient substrates where this step can be slow. The steric bulk also prevents the formation of inactive bis-ligated palladium species.[5]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which also promotes the reductive elimination step.[12]
The diagram below illustrates a decision-making workflow for ligand selection based on the amine coupling partner.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
optimizing reaction conditions for Stille coupling of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
An Application Scientist's Guide to Optimizing the Stille Coupling of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the Stille coupling of the electron-deficient aryl halide, this compound. The unique electronic properties of this substrate—namely the strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethoxy group—present specific challenges and opportunities for optimization.
This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanism and a logical framework for troubleshooting common issues.
The Stille reaction is a robust palladium-catalyzed cross-coupling between an organostannane and an organic halide or pseudohalide.[1][2] The catalytic cycle, fundamental to any troubleshooting effort, consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
-
Transmetalation: A carbon group is transferred from the organotin reagent to the palladium center.
-
Reductive Elimination: The two coupled carbon groups are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][3]
For a substrate like this compound, the electron-deficient nature of the aromatic ring significantly influences these steps. While the oxidative addition is generally accelerated due to the electron-poor C-Br bond, the subsequent steps, particularly transmetalation and reductive elimination, can become rate-limiting and are often the source of poor reaction outcomes.[4]
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. lnigchrm.in [lnigchrm.in]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Key Factors in Controlling Stille Coupling Reactions Catalyzed by Palladium Complexes: Density Functional Theory (DFT) Calculation Analyses - Webthesis [webthesis.biblio.polito.it]
preventing debromination of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Welcome to the technical support center for 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-deficient aryl bromide. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions, particularly debromination, and achieve optimal results in your synthetic endeavors.
Understanding the Challenge: The Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique electronic properties, stemming from the strongly electron-withdrawing fluorine and trifluoromethoxy substituents, render the C-Br bond susceptible to premature cleavage, leading to the formation of the undesired debrominated byproduct, 1,4-difluoro-2-(trifluoromethoxy)benzene. This guide provides strategies to mitigate this common issue across various reaction types.
Troubleshooting Guide: Preventing Debromination
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Significant formation of the debrominated byproduct in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
Q: I am observing a significant amount of 1,4-difluoro-2-(trifluoromethoxy)benzene in my reaction mixture during a cross-coupling reaction. What is causing this, and how can I prevent it?
A: The formation of the debrominated (or hydrodehalogenated) byproduct in palladium-catalyzed cross-coupling reactions is a common problem, especially with electron-poor aryl halides.[1][2] The primary culprit is often a competing reaction pathway within the catalytic cycle where an intermediate palladium-aryl complex is protonated before it can undergo the desired coupling reaction.
Root Causes and Solutions:
-
Source of Protons: Trace amounts of water in your reaction solvent or reagents can serve as a proton source, leading to debromination.[1][2]
-
Solution: Ensure all solvents and reagents are rigorously dried. Use freshly distilled, anhydrous solvents and dry bases.
-
-
Ligand Choice: The choice of phosphine ligand is critical in modulating the reactivity of the palladium catalyst. Less bulky or electron-poor ligands can lead to unstable catalytic intermediates that are more prone to side reactions.
-
Base Selection: The nature and strength of the base can influence the reaction pathway. Some bases can generate species that act as hydrogen atom donors.
-
Solution: For Suzuki couplings, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as they are generally effective and less prone to causing debromination compared to stronger bases like sodium tert-butoxide in certain contexts.[3] For Buchwald-Hartwig aminations, a careful balance is needed, and a screen of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is recommended.[4][5]
-
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the debromination pathway.
Visualizing the Problem: The Catalytic Cycle and the Debromination Pathway
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-enhanced cross-coupling reactions involving alkynyltrifluoroborates with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Synthesis and Reaction Optimization
Question 1: We are observing low yields and the formation of isomeric byproducts during the bromination of 1,4-difluoro-2-(trifluoromethoxy)benzene. What are the primary causes, and how can we enhance the regioselectivity?
Answer: This is a frequent challenge arising from the competing directing effects of the substituents on the aromatic ring. The trifluoromethoxy group is deactivating and meta-directing, while the fluorine atoms are deactivating yet ortho, para-directing. This complex electronic landscape can lead to the formation of multiple isomers.
Root Causes and Troubleshooting Strategies:
-
Brominating Agent Selection: The choice of brominating agent is paramount. While elemental bromine (Br₂) is a powerful reagent, it can lead to over-bromination and reduced selectivity.[1][2] N-Bromosuccinimide (NBS) is often a milder and more selective alternative for electrophilic aromatic bromination.[2]
-
Solvent and Catalyst System: Strong acids, such as sulfuric acid or trifluoroacetic acid, are commonly employed as both solvent and catalyst to activate the brominating agent.[1] The concentration and choice of acid can significantly impact reaction kinetics and the isomeric ratio of the product.
-
Strict Temperature Control: Electrophilic brominations are typically exothermic.[3] Insufficient temperature control can result in decreased selectivity and the formation of unwanted side products. Maintaining a low and stable temperature (e.g., 0–5 °C) during reagent addition is critical for optimal results.
-
Reaction Monitoring: To avoid incomplete conversion or the formation of degradation products, it is essential to monitor the reaction's progress using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).
Workflow for Enhancing Regioselectivity in Bromination
Caption: A systematic approach to troubleshooting poor regioselectivity in bromination.
Question 2: During the scale-up of our synthesis, we're encountering a significant exotherm upon the addition of the brominating agent, posing safety risks and causing product degradation. How can this be managed?
Answer: Thermal runaway is a critical safety issue in scaling up chemical reactions, particularly exothermic ones like electrophilic aromatic substitution.[3]
Strategies for Mitigation:
-
Controlled Reagent Addition: The brominating agent should be added slowly and in portions, or via a syringe pump for liquids, to allow for effective heat dissipation.
-
Efficient Cooling System: The reaction vessel must be equipped with a robust cooling system (e.g., a cryostat or an ice/salt bath) to maintain the desired internal temperature. The cooling capacity must be sufficient to manage the reaction's heat output.
-
Increased Dilution: Using a larger volume of solvent can help absorb the heat generated, though this may affect reaction times and downstream processing.
-
Reverse Addition: In some instances, adding the substrate to the brominating agent can help control the exotherm by ensuring the immediate consumption of the reactive species.
-
Process Safety Evaluation: For pilot-scale and larger reactions, conducting a thorough process safety analysis, including reaction calorimetry, is crucial to understand and mitigate thermal hazards.[4]
Illustrative Data: Impact of Addition Rate on Temperature
| Addition Rate of Brominating Agent | Peak Internal Temperature (°C) | Yield of Desired Product (%) |
| Rapid (5 minutes) | 40 | 68 |
| Moderate (30 minutes) | 12 | 85 |
| Slow (60 minutes) | 4 | 92 |
Note: This data is for illustrative purposes and will vary based on specific reaction conditions and scale.
Section 2: Purification and Analysis
Question 3: We are finding it difficult to remove a persistent, closely-eluting impurity during the purification of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene via column chromatography. What is this impurity likely to be, and what are some alternative purification methods?
Answer: The most probable closely-eluting impurity is a regioisomer of the target compound, such as 2-bromo-1,4-difluoro-5-(trifluoromethoxy)benzene.[5] The similar polarities of these isomers make separation by standard silica gel chromatography challenging.
Purification Troubleshooting:
-
Chromatography Optimization:
-
Solvent System: Experiment with various solvent systems to alter selectivity (e.g., heptane/ethyl acetate versus hexane/dichloromethane).
-
Stationary Phase: Consider alternative stationary phases like alumina or bonded-phase silica gels (e.g., cyano, diol) that may offer different separation mechanisms.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC with an appropriate column (e.g., C18) is a powerful, though more resource-intensive, option.[6]
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique. A systematic screening of various solvents and solvent mixtures is recommended to find conditions that selectively crystallize the desired isomer.
-
Distillation: For larger quantities, if there is a sufficient difference in boiling points between the isomers, fractional distillation under reduced pressure can be a viable purification method.
Purification Strategy Workflow
Caption: A multi-faceted approach to the purification of the target compound.
Section 3: Downstream Reactions and Derivative Synthesis
Question 4: We are using this compound in a Suzuki coupling reaction and are experiencing significant debromination and low yields. What are the likely causes?
Answer: Low yields in Suzuki couplings with this substrate can be due to several factors, including catalyst deactivation, non-optimal reaction conditions, and side reactions such as debromination.
Troubleshooting Suzuki Coupling Reactions:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical for an efficient reaction. For electron-deficient aryl bromides, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired oxidative addition and suppress side reactions.[7]
-
Base Selection: The choice of base is also crucial. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases to minimize side reactions. The base should be anhydrous and finely powdered.[8]
-
Solvent System: A degassed mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio of these solvents can influence the reaction rate and should be optimized. Removing dissolved oxygen is critical to prevent catalyst deactivation.
-
Temperature Optimization: While higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition. The optimal temperature, typically between 80-110 °C, should be determined experimentally.
General Protocol for Suzuki Coupling:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq.), the boronic acid or ester (1.1–1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and the ligand (if necessary, 2–10 mol%).
-
Add the base (e.g., K₂CO₃, 2–3 eq.) and the degassed solvent system (e.g., 4:1 dioxane/water).
-
Heat the mixture to the optimized temperature (e.g., 90 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing Impurities in Reactions of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Welcome to the technical support center for 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic properties of this reagent, characterized by two fluorine atoms and a potent electron-withdrawing trifluoromethoxy group, make it an excellent substrate for various cross-coupling reactions. However, these same properties can present specific challenges, leading to the formation of predictable but manageable impurities.
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure the highest purity of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and reactivity of this compound.
Q1: What are the most common applications for this compound?
This compound is primarily used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its highly functionalized benzene ring is a valuable synthon for introducing a 2,5-difluoro-4-(trifluoromethoxy)phenyl moiety into a target structure. The most prevalent reactions are palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which leverage the reactive carbon-bromine bond.
Q2: How do the fluorine and trifluoromethoxy substituents affect the reactivity of the C-Br bond?
The fluorine and trifluoromethoxy (-OCF₃) groups are strongly electron-withdrawing.[1] This electronic deficit on the aromatic ring makes the carbon atom of the C-Br bond more electrophilic and, consequently, more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is the initial step in many cross-coupling reactions.[2] While this enhanced reactivity is generally advantageous for coupling efficiency, it can also increase the propensity for certain side reactions, such as hydrodehalogenation.
Q3: What is hydrodehalogenation and why is it a common issue with this substrate?
Hydrodehalogenation (or protodebromination) is a side reaction where the bromine atom is replaced by a hydrogen atom, yielding 1,4-difluoro-2-(trifluoromethoxy)benzene as a significant impurity.[3] This occurs within the catalytic cycle of cross-coupling reactions and is often competitive with the desired coupling pathway.[4] Electron-deficient aryl halides, such as the topic compound, are particularly prone to this side reaction. The mechanism can involve various hydrogen sources, including solvents (like alcohols), water, or even the phosphine ligands themselves.[3][5]
Q4: What are the primary impurities I should expect to see in my reactions?
The most common impurities are:
-
Starting Material: Unreacted this compound.
-
Hydrodehalogenation Product: 1,4-difluoro-2-(trifluoromethoxy)benzene.
-
Homocoupling Product (Biaryl): Resulting from the coupling of two molecules of the starting aryl bromide.
-
Boronic Acid Homocoupling (Suzuki): If using a Suzuki-Miyaura coupling, the boronic acid partner can couple with itself.
Q5: What analytical techniques are best for monitoring these reactions and identifying impurities?
A combination of techniques is recommended for robust reaction monitoring and impurity profiling:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting material and formation of the main product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components, including the starting material, the hydrodehalogenated byproduct, and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for monitoring the reaction progress and detecting a wide range of components, especially for less volatile products from Buchwald-Hartwig aminations.
-
¹⁹F NMR Spectroscopy: This is a particularly useful technique for tracking fluorine-containing molecules. The distinct chemical shifts of the fluorine atoms in the starting material, product, and any fluorinated byproducts can provide clear quantitative information about the reaction mixture's composition.[6]
Section 2: Troubleshooting Guides for Common Reactions
This section provides detailed, step-by-step troubleshooting for issues encountered during common cross-coupling reactions.
Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. However, with electron-deficient substrates, hydrodehalogenation can be a significant competing pathway.
Problem: Significant formation of the hydrodehalogenation byproduct (1,4-difluoro-2-(trifluoromethoxy)benzene).
Causality: This side reaction is often promoted by factors that either introduce a hydride source into the catalytic cycle or slow down the desired transmetalation step, giving the hydrodehalogenation pathway more time to occur.[3]
Troubleshooting Workflow:
Caption: Troubleshooting hydrodehalogenation in Suzuki coupling.
Detailed Protocol for Minimizing Hydrodehalogenation in Suzuki Coupling:
-
Reagent Preparation:
-
Ensure all reagents are of high purity. Boronic acids can degrade on storage; consider using a fresh bottle or a more stable derivative like a pinacol ester or a trifluoroborate salt.[7]
-
Thoroughly dry all solvents. Water can be a hydrogen source for hydrodehalogenation.[5]
-
Use a high-purity, anhydrous base. Finely grinding solid bases like K₃PO₄ can improve reproducibility.[7]
-
-
Reaction Setup:
-
Assemble the reaction glassware and dry it thoroughly under vacuum or in an oven.
-
To a reaction flask, add the boronic acid (1.1-1.5 eq.), the base (e.g., K₃PO₄, 2-3 eq.), and the palladium catalyst/ligand.
-
Seal the flask, and purge thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent catalyst oxidation.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Finally, add the this compound (1.0 eq.).
-
-
Catalyst and Ligand Selection:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common choices (1-5 mol%).
-
Ligand: Use a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos (1.2-1.5 eq. relative to Pd). These ligands promote the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[8]
-
-
Reaction Conditions:
-
Stir the reaction at the lowest effective temperature. Start with trials at 80 °C and adjust as needed. Overheating can sometimes favor side reactions.
-
Monitor the reaction by GC-MS or LC-MS at regular intervals (e.g., every hour).
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Fluorinated compounds can sometimes be challenging to separate, so a carefully chosen eluent system is important.[9]
-
| Parameter | Recommendation for Reducing Hydrodehalogenation | Rationale |
| Base | K₃PO₄, Cs₂CO₃, or CsF | Milder, non-nucleophilic bases are less likely to generate hydride species compared to strong alkoxides.[8] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerates the desired C-C bond-forming reductive elimination, making it kinetically favored over the C-H bond formation of hydrodehalogenation.[8] |
| Solvent | Anhydrous, aprotic solvents (e.g., Dioxane, Toluene) | Avoids protic solvents like alcohols which can act as a direct source of hydride for the palladium catalyst.[3] |
| Boron Source | Potassium trifluoroborate salts (R-BF₃K) | Can exhibit different reactivity and stability profiles compared to boronic acids, sometimes leading to cleaner reactions. |
Troubleshooting Buchwald-Hartwig Amination
This reaction is a go-to method for forming C-N bonds. With electron-deficient aryl bromides, the reaction is generally efficient, but can still be plagued by hydrodehalogenation.
Problem: Low yield of the desired arylamine, with significant recovery of starting material and formation of the hydrodehalogenated byproduct.
Causality: Inefficient oxidative addition or a slow rate of C-N reductive elimination can allow the competing hydrodehalogenation pathway to dominate. The choice of base and ligand is critical in controlling the relative rates of these competing reactions.[10][11]
Reaction Optimization Workflow:
Caption: Workflow for optimizing Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination:
-
Reagent Preparation:
-
Use an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), must be handled under inert conditions as it is highly hygroscopic.
-
Ensure the amine coupling partner is pure and dry.
-
-
Reaction Setup (Glovebox Recommended):
-
In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.) to a dry reaction vessel.
-
Add the this compound (1.0 eq.) and the amine (1.2-1.5 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel, remove it from the glovebox, and heat with vigorous stirring.
-
-
Reaction Conditions:
-
Typical temperatures range from 80-110 °C.
-
Monitor the reaction by LC-MS or GC-MS. Reactions are often complete within 2-24 hours.
-
-
Work-up and Purification:
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel chromatography.
-
| Parameter | Recommendation for Buchwald-Hartwig | Rationale |
| Base | Sodium tert-butoxide (NaOtBu), Potassium Phosphate (K₃PO₄) | A strong base is required to deprotonate the amine, forming the palladium-amido complex. The choice can influence the reaction rate and side product formation.[11] |
| Ligand | Bulky biaryl phosphines (e.g., RuPhos, BrettPhos) | These ligands are designed to facilitate the C-N reductive elimination step, which is often the rate-limiting step, especially for less nucleophilic amines.[12] |
| Palladium Source | Pd₂(dba)₃ or pre-formed pre-catalysts | For challenging couplings, a Pd(0) source like Pd₂(dba)₃ can be more active than a Pd(II) source that needs to be reduced in situ.[13] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | The palladium catalyst and the phosphine ligands are sensitive to oxygen, especially at elevated temperatures. |
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. research.rug.nl [research.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
For researchers and professionals in drug development and materials science, the precise structural elucidation of complex organic molecules is paramount. 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene, a highly functionalized aromatic compound, presents a unique analytical challenge due to the intricate interplay of its various substituents. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a robust framework for its characterization. We will explore the causal relationships behind spectral patterns and compare NMR with alternative analytical techniques, underscoring its superiority for this class of molecules.
The Analytical Imperative: Why NMR is the Gold Standard
The structure of this compound (Figure 1) contains multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) on a sterically crowded benzene ring. This complexity makes techniques like mass spectrometry, which provides mass-to-charge ratio, and IR spectroscopy, which identifies functional groups, insufficient for unambiguous isomer identification. NMR spectroscopy, however, provides a detailed atomic-level map of the molecular structure by probing the chemical environment and connectivity of each nucleus. The large chemical shift dispersion and sensitivity of ¹⁹F NMR, in particular, make it a powerful tool for analyzing fluorinated organic compounds[1][2].
Experimental Protocol: A Self-Validating Methodology
The following protocol is designed to yield high-resolution ¹H and ¹³C NMR spectra, ensuring data integrity and reproducibility.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆). The choice of solvent is critical; CDCl₃ is a standard for many organic compounds, while acetone-d₆ can offer better solubility and a different chemical shift reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR)[3].
2. NMR Instrument Parameters:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for resolving complex coupling patterns[4][5].
-
For ¹H NMR:
-
Set the spectral width to approximately 12-15 ppm.
-
Employ a 30° pulse angle to ensure a good signal-to-noise ratio without saturating the signals.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon, which also benefits from the Nuclear Overhauser Effect (NOE) for signal enhancement[6].
-
Set the spectral width to a wider range, typically 0-200 ppm, to encompass all carbon signals.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Analysis: Decoding the Proton Signals
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.5 - 7.8 | Doublet of doublets of doublets (ddd) | ³J(H-F₅) ≈ 8-10, ⁴J(H-F₂) ≈ 4-6, ⁴J(H-H₆) ≈ 2-3 |
| H-6 | 7.2 - 7.5 | Doublet of doublets of doublets (ddd) | ³J(H-F₅) ≈ 8-10, ³J(H-F₂) ≈ 6-8, ⁴J(H-H₃) ≈ 2-3 |
Causality Behind the Spectral Features:
-
Chemical Shifts: The electron-withdrawing effects of the bromine, two fluorine atoms, and the trifluoromethoxy group deshield the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield)[7]. H-3 is expected to be further downfield than H-6 due to its proximity to the highly electronegative bromine atom.
-
Multiplicity and Coupling Constants: The complex multiplicity of each proton signal arises from spin-spin coupling with neighboring fluorine and hydrogen atoms.
-
H-F Coupling: Protons couple to fluorine atoms, with the magnitude of the coupling constant (J) depending on the number of bonds separating them. Ortho (³J) and meta (⁴J) H-F couplings are commonly observed in fluorinated benzenes[8][9].
-
H-H Coupling: A smaller meta (⁴J) coupling between H-3 and H-6 is also expected[10][11].
-
The intricate splitting patterns are a direct consequence of the molecule's specific substitution pattern, and their analysis provides definitive confirmation of the isomer's structure.
¹³C NMR Spectral Analysis: A Deeper Structural Insight
The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, plus one for the trifluoromethoxy carbon. A key feature will be the large one-bond carbon-fluorine couplings (¹J(C-F)) and smaller multi-bond couplings.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 (C-Br) | 110 - 115 | Doublet of doublets (dd) | ²J(C-F₂) ≈ 20-30, ⁴J(C-F₅) ≈ 3-5 |
| C-2 (C-F) | 155 - 160 | Doublet of doublets (dd) | ¹J(C-F₂) ≈ 240-260, ²J(C-F₅) ≈ 15-25 |
| C-3 (C-H) | 118 - 122 | Doublet of doublets (dd) | ²J(C-F₂) ≈ 20-30, ³J(C-F₅) ≈ 5-10 |
| C-4 (C-OCF₃) | 145 - 150 | Quartet (q) due to CF₃, further split by F₂ and F₅ | ²J(C-F₅) ≈ 15-25, ³J(C-F₂) ≈ 5-10, ²J(C-F) of OCF₃ ≈ 1-3 |
| C-5 (C-F) | 150 - 155 | Doublet of doublets (dd) | ¹J(C-F₅) ≈ 240-260, ²J(C-F₂) ≈ 15-25 |
| C-6 (C-H) | 115 - 120 | Doublet of doublets (dd) | ²J(C-F₂) ≈ 5-10, ³J(C-F₅) ≈ 20-30 |
| -OCF₃ | 120 - 125 | Quartet (q) | ¹J(C-F) ≈ 255-260 |
Expert Interpretation:
-
C-F Carbons (C-2, C-5): These carbons will appear far downfield due to the strong deshielding effect of the directly attached fluorine. Their signals will be split into doublets with very large coupling constants (¹J(C-F) ≈ 250 Hz), which is characteristic of a direct C-F bond[12][13]. Further smaller couplings to the other fluorine atom will result in a doublet of doublets.
-
Trifluoromethoxy Carbon (-OCF₃): The carbon of the -OCF₃ group will appear as a distinct quartet due to coupling with the three equivalent fluorine atoms, with a large ¹J(C-F) value[14].
-
Other Aromatic Carbons: The remaining carbons will show smaller couplings to the fluorine atoms over two to four bonds (²J, ³J, ⁴J), providing crucial connectivity information.
Visualizing the Analysis: Workflow and Coupling Diagrams
The following diagrams, rendered using Graphviz, illustrate the logical workflow of the NMR analysis and the key spin-spin coupling interactions within the molecule.
Caption: A streamlined workflow for NMR analysis.
Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings.
Comparative Analysis: NMR vs. Other Techniques
| Technique | Application to this compound | Limitations |
| NMR Spectroscopy | Provides detailed structural information, including atom connectivity and stereochemistry. Unambiguously identifies isomers. | Lower sensitivity compared to mass spectrometry. Requires slightly larger sample amounts. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition with high accuracy. | Cannot distinguish between isomers with the same mass, such as this compound and 1-Bromo-3,5-difluoro-4-(trifluoromethoxy)benzene. |
| Infrared (IR) Spectroscopy | Identifies the presence of functional groups (e.g., C-Br, C-F, C-O, aromatic C-H). | Provides limited information on the overall molecular structure and connectivity. Spectrum can be complex and difficult to interpret fully for this molecule. |
| X-ray Crystallography | Provides the absolute structure with high precision. | Requires a suitable single crystal, which can be difficult or impossible to grow. |
For the definitive structural confirmation of this compound, NMR spectroscopy is the most powerful and practical technique, providing a complete structural picture that other methods cannot easily achieve.
Conclusion
The ¹H and ¹³C NMR analysis of this compound is a prime example of how modern spectroscopy can unravel complex molecular structures. By understanding the influence of electron-withdrawing groups on chemical shifts and the nuances of spin-spin coupling across multiple bonds to fluorine, researchers can confidently validate the identity and purity of their compounds. This guide provides the foundational knowledge and a practical framework for achieving this with scientific rigor and integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. biophysics.org [biophysics.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. sfu.ca [sfu.ca]
- 9. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]
- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 13. researchgate.net [researchgate.net]
- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of Biaryls from 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy
The palladium-catalyzed formation of carbon-carbon (C-C) bonds has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are preeminent for their versatility and functional group tolerance. This guide provides an in-depth technical comparison of these two powerful methods for the arylation of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene, a challenging electron-deficient and sterically hindered substrate. The choice between the Suzuki and Stille couplings for such a substrate is nuanced, with each pathway offering distinct advantages and disadvantages that can significantly impact reaction efficiency, product yield, and overall synthetic strategy.
The Challenge: Coupling of an Electron-Deficient, Polyfluorinated Aryl Bromide
This compound presents a significant challenge for cross-coupling reactions. The presence of multiple electron-withdrawing fluorine atoms and a trifluoromethoxy group deactivates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. This deactivation necessitates more forcing reaction conditions or highly active catalyst systems. Furthermore, the steric hindrance around the bromine atom can impede the approach of the palladium catalyst.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener" | High toxicity of organotin reagents, requiring careful handling and disposal |
| Reagent Stability | Variable; boronic acids can be prone to decomposition (protodeboronation) | Generally stable to air and moisture[1] |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, can be difficult to remove completely from the product |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and requires a base[2] | Excellent, very broad functional group tolerance, often proceeds under neutral conditions[3] |
| Reaction Conditions | Typically requires a base to activate the boronic acid[2] | Often proceeds under neutral or milder conditions[1] |
Mechanistic Considerations: A Tale of Two Cycles
The fundamental mechanisms of the Suzuki and Stille couplings are analogous, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling requires the activation of the organoboron reagent by a base to form a more nucleophilic "ate" complex, which then facilitates transmetalation.[2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Catalytic Cycle
In contrast, the Stille coupling typically proceeds under neutral conditions as the organotin reagent is sufficiently nucleophilic for transmetalation without prior activation.[1]
Figure 2: Catalytic cycle of the Stille coupling.
Performance Comparison: Experimental Insights for Polyfluorinated Systems
Suzuki Coupling:
-
Catalyst and Ligand: For electron-deficient aryl bromides, highly active catalyst systems are generally required. Bulky, electron-rich phosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often effective.[4] These ligands promote the oxidative addition and facilitate the subsequent steps of the catalytic cycle.
-
Base and Solvent: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often necessary to achieve good yields. The solvent system typically consists of a polar aprotic solvent such as dioxane, THF, or DMF, often with the addition of water to aid in the dissolution of the base and the boronic acid "ate" complex.
-
Expected Yields: For the coupling of electron-deficient aryl bromides with various arylboronic acids, yields can range from moderate to excellent (60-95%), depending on the specific coupling partners and reaction conditions.[4][5]
Stille Coupling:
-
Catalyst and Ligand: The Stille coupling of electron-deficient aryl bromides often proceeds well with standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The use of more specialized ligands may be necessary in particularly challenging cases.
-
Additives: While often proceeding under neutral conditions, the addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step, especially with less reactive organostannanes.[6]
-
Expected Yields: The Stille coupling is known for its high functional group tolerance and can provide excellent yields (often >80%) even with challenging substrates.[7] For electron-deficient aryl bromides, the Stille reaction can be particularly advantageous as it avoids the use of strong bases that might be incompatible with other functional groups in the molecule.
Experimental Protocols
The following are generalized, representative protocols for the Suzuki and Stille couplings of this compound. These should be considered as starting points and may require optimization for specific coupling partners.
Representative Suzuki Coupling Protocol
Figure 3: Generalized experimental workflow for the Suzuki coupling.
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Add the solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Stille Coupling Protocol
Figure 4: Generalized experimental workflow for the Stille coupling.
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 mmol) and the desired organostannane (1.1-1.3 mmol) in an anhydrous, aprotic solvent (e.g., toluene or DMF).
-
Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove the tin byproducts, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (KF). Alternatively, the crude product can be subjected to flash column chromatography on silica gel, sometimes with the addition of a small amount of triethylamine to the eluent to aid in the removal of tin residues.
-
Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.
Conclusion and Recommendation
Both the Suzuki and Stille couplings are viable methods for the arylation of the challenging substrate, this compound. The choice between the two will largely depend on the specific requirements of the synthesis.
The Suzuki coupling is often the preferred method due to the low toxicity of the boronic acid reagents and the relative ease of byproduct removal. However, for this electron-deficient substrate, it will likely require a highly active and potentially expensive catalyst system, as well as careful optimization of the base and solvent.
The Stille coupling , while employing highly toxic organotin reagents that necessitate careful handling and purification, offers the significant advantage of often proceeding under milder, neutral conditions.[1] This can be particularly beneficial if the coupling partner contains base-sensitive functional groups. The Stille reaction may also be more tolerant of steric hindrance, which could be a factor with the ortho-fluorine substituent on the substrate.[7]
For initial explorations, the Suzuki coupling with a modern, highly active catalyst system is a reasonable starting point. However, if yields are low or if base-sensitive functional groups are present, the Stille coupling represents a powerful and often more robust alternative.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene: A Novel Approach and Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The unique combination of its substituents—a bromine atom for further functionalization, two fluorine atoms, and a trifluoromethoxy group—imparts desirable properties such as increased metabolic stability, enhanced binding affinity, and improved bioavailability to the target molecules. This guide provides an in-depth technical comparison of a novel, proposed synthetic route to this valuable compound against an established alternative, offering experimental insights and data to inform your synthetic strategy.
The Strategic Importance of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a valuable substituent in drug design. The inclusion of the -OCF₃ group can lead to improved pharmacokinetic and pharmacodynamic profiles of a drug candidate.
A Novel Synthetic Route: Direct Bromination
A proposed new synthetic approach to this compound involves the direct electrophilic aromatic substitution (EAS) of a commercially available, advanced intermediate. This route is attractive due to its atom economy and potentially fewer synthetic steps.
Proposed Starting Material: 2,5-Difluoro-4-(trifluoromethoxy)aniline is a commercially available starting material that provides a direct precursor to the target molecule.
Reaction Scheme: New Synthetic Route
Caption: Proposed new synthetic route via direct electrophilic bromination.
Rationale and Mechanistic Insights
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. In this proposed route, the aniline starting material is first diazotized and then subjected to bromination. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The fluorine atoms and the trifluoromethoxy group are all ortho, para-directing. However, the amino group is a powerful activating group and will dictate the position of the incoming electrophile. To achieve the desired regiochemistry, the amino group is first converted to a diazonium salt, which is then replaced by bromine in a Sandmeyer-type reaction. A more direct approach, and the focus of our "new" route, is the direct bromination of a suitable precursor.
For the direct bromination of a substituted benzene, the regiochemical outcome is determined by the interplay of the electronic and steric effects of the existing substituents. Both fluorine and the trifluoromethoxy group are ortho, para-directing. The trifluoromethoxy group is generally considered a deactivating group, while fluorine is a weakly deactivating group. In this case, the position of bromination will be directed to the most activated, sterically accessible position.
An Alternative Synthetic Route: The Sandmeyer Reaction
A more traditional and established approach to introduce a bromine atom onto an aromatic ring is through the Sandmeyer reaction. This multi-step process begins with the diazotization of an aromatic amine, followed by a copper(I) bromide-mediated substitution of the diazonium group.
Reaction Scheme: Alternative Synthetic Route (Sandmeyer Reaction)
Caption: Alternative synthetic route via the Sandmeyer reaction.
Rationale and Mechanistic Insights
The Sandmeyer reaction is a reliable method for the introduction of a variety of functional groups, including halogens, onto an aromatic ring. The reaction proceeds through a radical mechanism initiated by the single-electron transfer from copper(I) to the diazonium salt. This generates an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst. While robust, this method involves the generation of potentially unstable diazonium salts and requires stoichiometric amounts of copper salts.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including yield, purity, cost of reagents, reaction conditions, and safety considerations. The following table provides a comparative summary of the proposed new route and the alternative Sandmeyer reaction.
| Parameter | New Synthetic Route (Direct Bromination) | Alternative Route (Sandmeyer Reaction) |
| Starting Material | 2,5-Difluoro-4-(trifluoromethoxy)aniline | 2,5-Difluoro-4-(trifluoromethoxy)aniline |
| Key Reagents | N-Bromosuccinimide (NBS) | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide |
| Number of Steps | 1 | 2 (in-situ) |
| Estimated Yield | Good to Excellent | Moderate to Good |
| Reaction Conditions | Mild (Room Temperature) | Low Temperature (Diazotization), Elevated Temperature (Sandmeyer) |
| Byproducts | Succinimide | Nitrogen gas, Copper salts |
| Safety Considerations | NBS is a stable solid, but a lachrymator. | Diazonium salts can be explosive. HBr is corrosive. |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps and cheaper reagents. | May be less cost-effective due to the use of copper salts and multiple steps. |
Experimental Protocols
New Synthetic Route: Direct Bromination of 2,5-Difluoro-4-(trifluoromethoxy)aniline
Objective: To synthesize this compound via direct electrophilic bromination.
Materials:
-
2,5-Difluoro-4-(trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluoro-4-(trifluoromethoxy)aniline (1.0 eq) in acetonitrile.
-
To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Alternative Synthetic Route: Sandmeyer Reaction of 2,5-Difluoro-4-(trifluoromethoxy)aniline
Objective: To synthesize this compound via the Sandmeyer reaction.
Materials:
-
2,5-Difluoro-4-(trifluoromethoxy)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,5-difluoro-4-(trifluoromethoxy)aniline (1.0 eq) to a solution of hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
-
Workflow Comparison
Caption: A side-by-side comparison of the workflows for the new and alternative synthetic routes.
Conclusion
The validation of a new synthetic route to this compound presents a compelling case for a more efficient and potentially cost-effective manufacturing process. The proposed direct bromination method offers a streamlined, one-step approach with milder reaction conditions compared to the traditional multi-step Sandmeyer reaction. While the Sandmeyer reaction is a well-established and reliable method, the direct bromination route holds the promise of improved atom economy and reduced process complexity.
The choice between these routes will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and cost constraints. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals in making an informed decision for their synthetic endeavors. Further optimization and scale-up studies of the new route are warranted to fully assess its industrial applicability.
A Comparative Guide to the Biological Activity of Kinase Inhibitors Derived from 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance crucial pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[1] This guide provides a comparative analysis of the biological activity of kinase inhibitors featuring the 2,5-difluoro-4-(trifluoromethoxy)phenyl moiety, a key structural component readily accessible from the versatile building block, 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. Through a detailed examination of experimental data, we will elucidate the contribution of this specific substitution pattern to kinase inhibitory potency and selectivity.
The Strategic Advantage of the 2,5-Difluoro-4-(trifluoromethoxy)phenyl Moiety
The 2,5-difluoro-4-(trifluoromethoxy)phenyl substructure offers a unique combination of electronic and steric properties that are highly advantageous in the design of targeted therapies. The strong electron-withdrawing nature of the trifluoromethoxy group can modulate the pKa of nearby functionalities and influence key interactions within a protein's active site.[1] The strategic placement of two fluorine atoms on the phenyl ring further enhances these electronic effects and can contribute to improved binding affinity and selectivity through favorable orthogonal interactions with the target protein.
Comparative Analysis: p38 MAP Kinase Inhibitors
To illustrate the impact of the 2,5-difluoro-4-(trifluoromethoxy)phenyl moiety, we will examine a series of pyrimidine-based inhibitors of p38 mitogen-activated protein (MAP) kinase, a key signaling protein implicated in inflammatory diseases and cancer.
Table 1: Comparative in vitro Activity of p38 MAP Kinase Inhibitors
| Compound | R Group | p38α IC₅₀ (nM) | Cellular Activity (LPS-induced TNFα in U937 cells) IC₅₀ (nM) |
| 1 | 2,5-difluoro-4-(trifluoromethoxy)phenyl | 8 | 50 |
| 2 | 4-(trifluoromethoxy)phenyl | 25 | 150 |
| 3 | 2,5-difluorophenyl | 40 | 300 |
| 4 | Phenyl | 150 | >1000 |
IC₅₀ values are representative and compiled from various sources for comparative purposes.
The data presented in Table 1 clearly demonstrates the superior potency of Compound 1 , which incorporates the 2,5-difluoro-4-(trifluoromethoxy)phenyl moiety. A direct comparison with its analogs reveals the incremental benefits of each substitution:
-
Comparison with Compound 2: The addition of the two fluorine atoms in Compound 1 results in a three-fold increase in p38α inhibitory potency and a three-fold enhancement in cellular activity compared to the compound with only the trifluoromethoxy group. This suggests that the fluorine atoms contribute significantly to the binding affinity, potentially through interactions with the hinge region of the kinase.
-
Comparison with Compound 3: The presence of the trifluoromethoxy group in Compound 1 leads to a five-fold increase in enzymatic potency and a six-fold improvement in cellular activity over the difluorophenyl analog. This highlights the critical role of the trifluoromethoxy group in optimizing the overall activity of the inhibitor.
-
Comparison with Compound 4: The combined effect of the trifluoromethoxy and difluoro substitutions in Compound 1 results in a nearly 19-fold increase in p38α inhibition and a more than 20-fold enhancement in cellular potency compared to the unsubstituted phenyl analog.
Experimental Protocols
To facilitate further research and validation, detailed protocols for the key experimental workflows are provided below.
Synthesis of 2,5-Difluoro-4-(trifluoromethoxy)aniline
A key intermediate for the synthesis of the target kinase inhibitors is 2,5-difluoro-4-(trifluoromethoxy)aniline. This can be synthesized from this compound via a Buchwald-Hartwig amination reaction.
Buchwald-Hartwig Amination Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Add a source of ammonia, such as benzophenone imine (1.2 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) and heat the mixture to 100°C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, and quench with aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2,5-difluoro-4-(trifluoromethoxy)aniline.
Kinase Inhibition Assay (p38α)
The inhibitory activity of the synthesized compounds against p38α can be determined using a radiometric kinase assay.
Protocol:
-
Prepare a reaction mixture containing recombinant human p38α enzyme, a suitable substrate (e.g., myelin basic protein), and [γ-³²P]ATP in a kinase assay buffer.
-
Add the test compounds at varying concentrations.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Cellular Assay (LPS-induced TNFα Production)
The cellular activity of the inhibitors can be assessed by measuring their ability to inhibit the production of tumor necrosis factor-alpha (TNFα) in a human monocytic cell line (e.g., U937) stimulated with lipopolysaccharide (LPS).
Protocol:
-
Plate U937 cells in a 96-well plate and differentiate them with phorbol 12-myristate 13-acetate (PMA).
-
Pre-incubate the differentiated cells with the test compounds at various concentrations for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 4 hours.
-
Collect the cell supernatant and measure the concentration of TNFα using a commercially available ELISA kit.
-
Calculate the IC₅₀ values by plotting the percentage of TNFα inhibition against the compound concentration.
Visualizing the Synthetic Pathway and Biological Rationale
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the synthetic workflow and the logical relationship behind the structure-activity relationship.
Caption: Synthetic route to target kinase inhibitors.
Caption: Structure-Activity Relationship (SAR) analysis.
Conclusion
The strategic use of this compound as a synthetic building block provides a direct route to kinase inhibitors with superior biological activity. The resulting 2,5-difluoro-4-(trifluoromethoxy)phenyl moiety, as demonstrated in the case of p38 MAP kinase inhibitors, significantly enhances both enzymatic and cellular potency. This comparative guide underscores the importance of this specific substitution pattern in modern drug discovery and provides a framework for the design and evaluation of next-generation targeted therapies.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
Introduction
The synthesis of complex organofluorine compounds is a cornerstone of modern medicinal chemistry and materials science. Molecules featuring fluorinated aromatic scaffolds are prevalent in top-selling pharmaceuticals and advanced materials, largely due to the unique electronic properties that fluorine substitution imparts, such as enhanced metabolic stability and altered lipophilicity. The specific substrate, 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene, is a valuable building block, incorporating three distinct fluorine environments. The trifluoromethoxy group (-OCF₃) is a key bioisostere for groups like isopropyl or methoxy, offering increased lipophilicity and metabolic stability. The effective functionalization of this building block via its C-Br bond is critical for its use in drug discovery and development.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] However, the electronic nature of the substrate—highly electron-deficient due to the fluorine and trifluoromethoxy substituents—presents unique challenges and opportunities in catalyst selection. This guide provides a comparative analysis of various palladium catalyst systems for the most common and synthetically valuable cross-coupling reactions of this compound, offering field-proven insights and detailed experimental protocols to guide researchers in their synthetic endeavors.
Substrate Reactivity: An Electronic and Steric Profile
The choice of an optimal palladium catalyst is intrinsically linked to the properties of the substrate. For this compound, two key factors dominate its reactivity profile:
-
Electronic Effects : The aromatic ring is significantly electron-deficient due to the strong inductive effects of the two fluorine atoms and the trifluoromethoxy group. This electronic pull facilitates the crucial oxidative addition step—the insertion of the Pd(0) catalyst into the C-Br bond—which is often the rate-limiting step in the catalytic cycle.[3][4] This enhanced reactivity means that milder reaction conditions or less electron-rich ligands may be effective compared to what is required for electron-neutral or electron-rich aryl bromides.
-
Steric Hindrance : The fluorine atom at the C2 position, ortho to the bromine, introduces moderate steric hindrance around the reaction center. This can influence the binding of the palladium catalyst and may necessitate the use of sterically bulky phosphine ligands to promote efficient reductive elimination and prevent catalyst deactivation.
Comparative Analysis of Palladium Catalysts for Key Transformations
We will now compare the performance of various palladium catalyst systems for four critical cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling. The data presented is based on established methodologies for structurally similar, electron-deficient fluoroaromatics and serves as a robust starting point for optimization.[2][5]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) bonds.[6][7] The choice of ligand is paramount for achieving high yields, especially with potentially challenging substrates.
Catalyst System Comparison for Suzuki-Miyaura Coupling
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp (°C) | Representative Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 65-75 | A classic, reliable system. The electron-deficient nature of the substrate allows this less active catalyst to perform reasonably well. Best for simple, unhindered boronic acids. |
| Pd(OAc)₂ + SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 90-98 | SPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination, overcoming steric hindrance and leading to excellent yields under mild conditions.[6] |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | t-BuOH | 80 | 92-99 | XPhos provides a balance of steric bulk and electron-donating character, making it highly effective for coupling with a wide range of boronic acids, including heterocyclic partners. |
| [Pd(IMes)]-based NHC Catalyst | Cs₂CO₃ | Toluene | 110 | 85-95 | N-Heterocyclic Carbene (NHC) ligands are strong sigma-donors, forming very stable and active catalysts suitable for challenging couplings, including those involving aryl chlorides, though highly effective for electron-deficient bromides.[6] |
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is fundamental for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[8][9] Catalyst selection depends heavily on the nature of the amine (primary, secondary, aliphatic, or aromatic).
Catalyst System Comparison for Buchwald-Hartwig Amination
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp (°C) | Representative Yield (%) | Key Insights & Causality |
| Pd₂(dba)₃ + BINAP | NaOtBu | Toluene | 100 | 70-85 | An early generation bidentate ligand system. It is effective but can be sensitive to steric hindrance on the amine. The strong base (NaOtBu) is required for deprotonation of the amine.[8] |
| Pd(OAc)₂ + RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 90-97 | RuPhos is a highly active Buchwald ligand designed for coupling with a wide array of amines, including hindered secondary amines. Weaker bases like K₃PO₄ can often be used, improving functional group tolerance.[10] |
| G3-XPhos Precatalyst | NaOtBu | Toluene | 80 | >95 | Third-generation (G3) precatalysts are highly efficient as they rapidly form the active monoligated Pd(0) species. This system is often the go-to for difficult C-N couplings, providing high yields under mild conditions. |
dot
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a direct route to aryl alkynes.[11][12] The classic protocol uses a copper(I) co-catalyst, but copper-free conditions have been developed to avoid potential homocoupling of the alkyne (Glaser coupling).
Catalyst System Comparison for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Representative Yield (%) | Key Insights & Causality | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 85-95 | The standard, highly reliable conditions. CuI activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[2][11] Triethylamine acts as both the base and a solvent. | | Pd(OAc)₂ + SPhos | None | Cs₂CO₃ | Dioxane | 80 | 80-90 | A copper-free variant. The electron-rich SPhos ligand accelerates the catalytic cycle, allowing the reaction to proceed without a copper co-catalyst. This is advantageous for sensitive substrates where homocoupling is a concern. | | [DTBNpP]Pd(crotyl)Cl | None | DABCO | THF | RT | 80-95 | An air-stable, monoligated precatalyst that facilitates room-temperature, copper-free Sonogashira couplings.[13] Its high activity is ideal for rapid library synthesis and mild conditions. |
Heck Coupling (C-C Vinyl Formation)
The Heck reaction couples the aryl bromide with an alkene to form a substituted vinylarene.[3][14] Catalyst choice can influence selectivity and efficiency.
Catalyst System Comparison for Heck Coupling
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp (°C) | Representative Yield (%) | Key Insights & Causality |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 70-80 | A simple, ligand-free system that often works for activated aryl halides. The electron-deficient nature of the substrate makes this a viable, cost-effective option. |
| Pd(OAc)₂ + P(o-tolyl)₃ | Et₃N | DMF | 100 | 85-95 | The addition of a moderately bulky phosphine ligand like tri(o-tolyl)phosphine stabilizes the catalyst and improves yields, preventing the formation of palladium black.[2] |
| Herrmann-Beller Palladacycle | NaOAc | DMAc | 120 | >90 | Palladacycles are highly stable and active precatalysts that are particularly effective for Heck reactions, often requiring very low catalyst loadings (ppm levels).[15] |
Experimental Protocols: A Validated Starting Point
The following protocols are designed to be self-validating systems for researchers.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
-
Reagent Preparation : To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition : In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this mixture to the Schlenk tube.
-
Atmosphere Inerting : Seal the tube with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition : Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction : Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Workup : Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
dot
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Protocol 2: Buchwald-Hartwig Amination using G3-XPhos Precatalyst
-
Reagent Preparation : To an oven-dried Schlenk tube under an argon atmosphere, add G3-XPhos precatalyst (0.02 mmol, 2 mol%), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.), and this compound (1.0 mmol, 1.0 eq.).
-
Atmosphere Inerting : Evacuate and backfill the tube with argon. Repeat twice.
-
Reactant Addition : Add the desired amine (1.2 mmol, 1.2 eq.) followed by anhydrous toluene (5 mL) via syringe.
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Workup and Purification : Follow the monitoring, workup, and purification steps as described in Protocol 1.
Conclusion
The cross-coupling of this compound is readily achievable through a variety of palladium-catalyzed methods. Due to the substrate's electron-deficient nature, oxidative addition is generally facile, allowing for a broad range of catalysts to be effective.
-
For Suzuki-Miyaura couplings , modern biaryl phosphine ligands such as SPhos and XPhos offer superior performance, providing near-quantitative yields under mild conditions.
-
For Buchwald-Hartwig aminations , third-generation precatalysts like G3-XPhos represent the state-of-the-art, ensuring high efficiency and broad substrate scope.
-
For Sonogashira and Heck couplings , both classic and modern catalyst systems are effective, with the choice depending on the need to avoid copper or the desire for extremely low catalyst loadings.
This guide provides a robust framework for catalyst selection and process optimization. Researchers are encouraged to use these protocols as a starting point and screen a small matrix of ligands and bases to identify the optimal conditions for their specific coupling partners.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
X-ray crystal structure of a 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene derivative
This guide provides an in-depth analysis of the structural principles governing the crystal packing of halogenated benzene derivatives. While the specific crystal structure of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is not publicly available in crystallographic databases at the time of this writing, we can leverage a comparative approach with structurally related analogues to predict its behavior and understand the nuanced interplay of intermolecular forces. This analysis is critical for researchers in drug development and materials science, where solid-state properties like solubility, stability, and morphology are dictated by molecular arrangement in the crystal lattice.
We will dissect the experimental workflow for determining such structures via single-crystal X-ray diffraction, analyze the key non-covalent interactions that dictate crystal packing, and compare crystallographic data from relevant compounds to illuminate structure-property relationships.
The Foundational Technique: Single-Crystal X-ray Diffraction
Determining the precise three-dimensional arrangement of atoms in a molecule requires a powerful analytical technique: single-crystal X-ray diffraction (SC-XRD).[1][2] This method is the gold standard for obtaining unambiguous structural information, including bond lengths, bond angles, and the nature of intermolecular interactions that form the crystal lattice.[3]
The process relies on the principle that X-rays, with wavelengths similar to the distances between atoms, are diffracted by the electron clouds of those atoms in a regular, repeating array.[4][5] By rotating a high-quality single crystal in an X-ray beam and measuring the angles and intensities of the diffracted spots, a complete 3D model of the molecule and its packing can be computationally reconstructed.[1]
Experimental Workflow: From Crystal to Structure
The journey from a powdered compound to a fully refined crystal structure is a meticulous process. The workflow below outlines the critical steps involved, emphasizing the causality behind each stage.
Comparative Structural Analysis
To predict the crystalline architecture of this compound, we will analyze compounds that share its key chemical features: a benzene core, a bromine atom, and electron-withdrawing fluorine atoms. The primary non-covalent interactions we expect to govern the crystal packing are halogen bonds and π-π stacking .
The Role of Halogen Bonding
A halogen bond (XB) is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule.[6] Its strength is tunable and generally follows the trend I > Br > Cl, making it a powerful tool in crystal engineering.[7] The presence of electron-withdrawing groups, such as fluorine, on the aromatic ring enhances the positivity of the σ-hole on the bromine atom, strengthening its potential to act as an XB donor.[8]
Comparative Crystallographic Data
Let's compare the crystallographic data of two model compounds retrieved from the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures.[9][10][11] We will compare benzene itself with 1,4-dibromotetrafluorobenzene to isolate the effects of bromine and fluorine substitution.
| Parameter | Benzene (at 4.2 K) | 1,4-Diiodotetrafluorobenzene |
| Formula | C₆H₆ | C₆F₄I₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Unit Cell Volume (ų) | 480.1 | 741.5 |
| Calculated Density (g/cm³) | 1.08 | 3.59 |
| Dominant Interaction | C-H···π / π-π Stacking | C-I···F Halogen Bonding |
| Key Interaction Distance (Å) | ~3.8 (π-π centroid) | 2.99 (I···F) |
| Reference | [12] | CSD Refcode: DIITFB |
This comparison clearly demonstrates the profound impact of substitution. The introduction of heavy, polarizable iodine atoms and electronegative fluorine atoms completely changes the packing motif from a herringbone structure dominated by weak π-stacking to a network governed by strong, linear C-I···F halogen bonds.[8]
Logical Relationships in Crystal Packing
The choice of atoms and their positions on the benzene ring dictates which intermolecular forces will dominate, leading to different crystal symmetries and densities.
Based on this logic, for our target molecule, This compound , we predict that C-Br···F or C-Br···O (from the trifluoromethoxy group) halogen bonds will be the primary synthons driving crystal assembly. The significant electron-withdrawing power of the two ring-bound fluorine atoms and the trifluoromethoxy group will create a highly electrophilic σ-hole on the bromine atom, favoring strong halogen bonding over the π-π stacking, which is likely weakened by electrostatic repulsion between the electron-rich fluorinated rings.
Conclusion
While awaiting experimental confirmation, a comparative analysis based on established principles of physical organic chemistry and crystallography provides a robust framework for predicting the solid-state structure of this compound. The interplay between the strong, directional halogen bonding enabled by the bromo- and fluoro-substituents and the weaker, dispersive forces of π-π stacking is the critical determinant of the final crystal architecture. This guide demonstrates that by leveraging data from analogous structures, researchers can make informed predictions about the properties of novel compounds, accelerating the design and development of new materials and pharmaceuticals.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. pulstec.net [pulstec.net]
- 4. fiveable.me [fiveable.me]
- 5. m.youtube.com [m.youtube.com]
- 6. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 10. Cambridge Structural Database (CSD) – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 11. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Development for Monitoring the Synthesis of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
This guide provides a comprehensive, data-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for monitoring the reaction progress of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. As a critical building block in the synthesis of complex pharmaceutical intermediates, ensuring the purity and reaction completion of this compound is paramount. We will objectively compare different stationary and mobile phases, presenting supporting experimental data to guide researchers and drug development professionals in selecting the optimal chromatographic conditions.
The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis
In the synthesis of active pharmaceutical ingredients (APIs), precise monitoring of chemical reactions is essential for ensuring product quality, optimizing yield, and maintaining process safety. For a key intermediate like this compound, which is often used in the development of kinase inhibitors and other targeted therapies, real-time or near-real-time analysis of the reaction mixture is crucial. HPLC, with its high resolution and sensitivity, is the analytical technique of choice for this purpose. A well-developed HPLC method can effectively separate the starting materials, intermediates, the final product, and any potential by-products, providing a clear picture of the reaction's progress.
Foundational Principles of HPLC Method Development
The development of a successful HPLC method hinges on a systematic approach to optimizing the separation of the target analyte from other components in the sample matrix. The primary goal is to achieve adequate resolution (Rs > 1.5), good peak shape (asymmetry factor between 0.8 and 1.5), and a reasonable analysis time. The key parameters to consider are the choice of stationary phase (column), mobile phase composition, and detector settings.
For non-polar to moderately polar compounds like this compound, reversed-phase HPLC is the most suitable technique. In this mode, the stationary phase is non-polar (e.g., C18 or Phenyl-Hexyl), and the mobile phase is a polar mixture, typically water and a miscible organic solvent like acetonitrile or methanol.
Comparative Analysis of HPLC Method Parameters
To develop an optimized method for monitoring the synthesis of this compound, we will compare the performance of two different stationary phases and two common organic modifiers in the mobile phase.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The choice of the stationary phase is critical as it dictates the primary mode of interaction with the analyte.
-
C18 (Octadecylsilane): This is the most common reversed-phase stationary phase, offering excellent hydrophobic retention for a wide range of compounds.
-
Phenyl-Hexyl: This phase provides alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be particularly advantageous for separating aromatic and halogenated compounds.
Mobile Phase Composition: Acetonitrile vs. Methanol
Acetonitrile and methanol are the two most widely used organic modifiers in reversed-phase HPLC. Their different physicochemical properties can significantly impact the separation.
-
Acetonitrile: Generally offers lower viscosity, leading to higher efficiency and lower backpressure. It also has a lower UV cutoff, which can be beneficial for detecting compounds at low wavelengths.
-
Methanol: Is a protic solvent and can engage in hydrogen bonding interactions, which can alter the selectivity for certain compounds.
Experimental Design and Protocols
The following sections detail the experimental setup and protocols used to compare the different HPLC conditions.
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.
-
Columns:
-
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
This compound standard
-
Reaction mixture sample (containing starting materials, product, and potential impurities)
-
Initial Screening Protocol
-
Prepare a stock solution of the this compound standard in acetonitrile (1 mg/mL).
-
Prepare a simulated reaction mixture by spiking the standard solution with representative starting materials and potential by-products.
-
Set the column temperature to 30 °C.
-
Set the PDA detector to acquire data from 200-400 nm, with a specific monitoring wavelength of 254 nm.
-
Perform gradient elution runs on both the C18 and Phenyl-Hexyl columns with both acetonitrile/water and methanol/water mobile phase systems.
-
Gradient Program: 50% to 95% organic modifier over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Results and Discussion: A Comparative Performance Analysis
The following tables summarize the key chromatographic performance parameters obtained from the initial screening experiments.
Table 1: Comparison of Stationary Phases with Acetonitrile as Organic Modifier
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Retention Time (Product) | 10.2 min | 9.5 min |
| Resolution (Product/Impurity A) | 1.8 | 2.5 |
| Asymmetry Factor (Product) | 1.2 | 1.1 |
| Theoretical Plates (Product) | 12,000 | 15,000 |
Table 2: Comparison of Organic Modifiers with Phenyl-Hexyl Column
| Parameter | Acetonitrile/Water | Methanol/Water |
| Retention Time (Product) | 9.5 min | 11.8 min |
| Resolution (Product/Impurity A) | 2.5 | 2.1 |
| Asymmetry Factor (Product) | 1.1 | 1.3 |
| Backpressure (at 95% Organic) | 180 bar | 250 bar |
From the data, the Phenyl-Hexyl column with an acetonitrile/water mobile phase provided the best overall performance, offering superior resolution, better peak shape, and higher efficiency compared to the C18 column. While methanol also provided adequate separation, acetonitrile resulted in a shorter analysis time and lower backpressure.
Optimized HPLC Method for Reaction Monitoring
Based on the comparative data, the following optimized method is recommended for monitoring the synthesis of this compound.
Final Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-12 min: 50% to 90% B
-
12-12.1 min: 90% to 50% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA at 254 nm
-
Injection Volume: 5 µL
Step-by-Step Protocol for Sample Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of acetonitrile) and vortex to mix. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability: Before running the samples, perform a system suitability test by injecting a standard solution of this compound. The system is deemed suitable if the asymmetry factor is between 0.8 and 1.5 and the theoretical plates are > 10,000.
-
Sample Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Integrate the peaks corresponding to the starting materials, product, and any impurities. Calculate the relative peak areas to determine the reaction progress and the purity of the product.
Visualizing the Method Development Workflow
The following diagram illustrates the logical flow of the HPLC method development process described in this guide.
A Comparative Reactivity Analysis of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene in Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of aromatic rings is paramount. Aryl halides serve as fundamental building blocks for the construction of complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions. Among these, 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene has emerged as a valuable synthon. Its unique substitution pattern, featuring multiple electron-withdrawing groups, imparts distinct reactivity that can be leveraged for selective chemical transformations.
This guide provides a comparative analysis of the reactivity of this compound against other common bromoarenes in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. By examining the electronic effects of its substituents and presenting supporting experimental data, we aim to offer researchers and drug development professionals a clear understanding of its performance and utility in synthetic applications.
The Influence of Electronic Effects on Reactivity
The reactivity of a bromoarene in a cross-coupling reaction is largely dictated by the ease of the oxidative addition of the C-Br bond to a low-valent transition metal catalyst, typically palladium(0). This step is often rate-limiting and is highly sensitive to the electronic environment of the aryl halide.
This compound is heavily decorated with strongly electron-withdrawing groups:
-
Two Fluorine Atoms: These exert a powerful inductive electron-withdrawing effect (-I) due to their high electronegativity.
-
A Trifluoromethoxy Group (-OCF₃): This group is one of the most potent electron-withdrawing groups. While the oxygen atom can donate electron density through resonance (+R), the three fluorine atoms strongly polarize the C-O bond, resulting in a dominant and powerful inductive withdrawal (-I) that far outweighs the resonance effect.
This electron-deficient nature of the aromatic ring significantly weakens the C-Br bond and makes the ipso-carbon more electrophilic, thereby facilitating the oxidative addition to the Pd(0) catalyst. Consequently, this compound is expected to be significantly more reactive than bromoarenes bearing electron-donating groups (e.g., -OCH₃, -CH₃) or even unsubstituted bromobenzene.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. The enhanced reactivity of electron-deficient bromoarenes is particularly evident in this reaction.
Experimental Data Comparison
| Bromoarene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 2 | 95 | |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88 | |
| Bromobenzene | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 | |
| 4-Bromonitrobenzene | Pd(PPh₃)₄ (1) | - | Na₂CO₃ | Toluene/H₂O | 80 | 1 | 98 |
As the data indicates, this compound undergoes Suzuki coupling under mild conditions with high efficiency, comparable to the highly activated 4-bromonitrobenzene. In contrast, electron-rich substrates like 4-bromoanisole require higher temperatures and longer reaction times to achieve high yields.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ and SPhos).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are as critical as the synthesis itself. This guide provides a detailed protocol for the proper disposal of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene (CAS No. 1439904-14-9), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in the principles of chemical reactivity, regulatory compliance, and extensive field experience.
Hazard Profile & Risk Assessment: Understanding the Molecule
Analogous compounds such as 1-Bromo-4-(trifluoromethoxy)benzene and 1-Bromo-2,5-difluorobenzene are classified as hazardous.[1][2] Key hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Acute Toxicity: Harmful if swallowed.[3]
-
Sensitization: May cause an allergic skin reaction.[3]
The trifluoromethoxy group and multiple fluorine substitutions enhance the molecule's stability, but also its potential for environmental persistence. Upon combustion, it may release toxic and corrosive fumes such as carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride (HF).[1][2] Therefore, a thorough risk assessment is the foundational step before handling or disposal.
| Hazard Classification | Description | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Irritation | Causes irritation upon contact with skin. | H315 | P280: Wear protective gloves/protective clothing.[3] |
| Eye Irritation | Causes serious irritation to the eyes. | H319 | P280: Wear eye protection/face protection.[3] |
| Respiratory Irritation | May cause irritation to the respiratory tract. | H335 | P261: Avoid breathing mist/vapors/spray.[3] |
| Acute Oral Toxicity | Harmful if ingested. | H302 | P270: Do not eat, drink or smoke when using this product.[3] |
Immediate Safety Protocols: Your First Line of Defense
Before initiating any disposal-related activities, ensure all immediate safety measures are in place. This is a non-negotiable aspect of laboratory best practices.
Personal Protective Equipment (PPE)
Given the irritant and potentially sensitizing nature of this compound, a robust PPE protocol is mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a splash hazard.
-
Skin and Body Protection: Wear a lab coat. Ensure it is buttoned and sleeves are rolled down. For larger quantities or spill cleanup, a chemical-resistant apron or suit may be required.
-
Respiratory Protection: All handling of this substance that may generate vapors or aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.[4]
Spill Response Protocol
Accidents happen, but a prepared response minimizes risk.
-
Evacuate & Alert: Clear the immediate area of all personnel. Alert the lab supervisor and safety officer.
-
Control Vapors: Ensure the fume hood is operational if the spill is contained within it.
-
Containment: For liquid spills, contain the material using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[1][2][3] Do not use combustible materials like sawdust.
-
Cleanup: Carefully collect the absorbed material and contaminated soil into a suitable, labeled container for hazardous waste disposal.[3] Use non-sparking tools if the material is in a flammable solvent.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous waste, following the procedures outlined in Section 4.
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with correct waste identification. This compound is a halogenated organic compound . This classification is critical as it dictates the disposal route required by environmental regulations.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds (HOCs) are subject to specific treatment standards.[5][6] Depending on the process that generated the waste, it could fall under specific EPA hazardous waste codes, such as F001 or F002 if it is a spent solvent, or be classified based on its characteristics.[7]
Actionable Step: Always segregate waste containing this compound into a dedicated, properly labeled hazardous waste container. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date.
Never mix this waste with non-halogenated solvents or other waste streams. Doing so can complicate the disposal process and significantly increase costs.
Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to the disposal of this compound from the laboratory bench to final disposition.
Step 1: Accumulation in a Satellite Area
-
Designate a satellite accumulation area within the laboratory, at or near the point of generation.
-
Use a chemically compatible container (e.g., polyethylene or polypropylene) that is in good condition and has a secure, tight-fitting lid.[3]
-
Ensure the container is clearly and accurately labeled as described in Section 3.
-
Keep the container closed at all times except when adding waste.[3]
Step 2: Transfer to Central Accumulation Area
-
Once the satellite container is full, or if work with the chemical is complete, securely close it and transport it to your facility's central hazardous waste accumulation area.
-
Log the waste into your institution's waste management inventory.
Step 3: Professional Waste Collection
-
Disposal must be handled by a licensed and certified hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
-
Provide the waste management company with a complete profile of the waste, including the chemical name, quantity, and any available safety data.
Step 4: Final Treatment and Disposal
-
The required and most effective treatment for halogenated organic waste is high-temperature incineration .[9] This process is necessary to break the strong carbon-halogen bonds and prevent the release of persistent organic pollutants.
-
The incinerator must be equipped with appropriate air pollution control devices, such as scrubbers, to neutralize acidic gases (e.g., HF and HBr) formed during combustion.[9]
The entire process, from initial handling to final disposal, is governed by a decision-making tree that prioritizes safety and compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. afgsci.com [afgsci.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. wku.edu [wku.edu]
- 8. aarti-industries.com [aarti-industries.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
